GSK299423
Description
Propriétés
Numéro CAS |
1352149-24-6 |
|---|---|
Formule moléculaire |
C25H27N5O2S |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
6-methoxy-4-[2-[4-([1,3]oxathiolo[5,4-c]pyridin-6-ylmethylamino)piperidin-1-yl]ethyl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27N5O2S/c1-31-20-2-3-23-22(11-20)21(17(12-26)13-29-23)6-9-30-7-4-18(5-8-30)27-14-19-10-25-24(15-28-19)32-16-33-25/h2-3,10-11,13,15,18,27H,4-9,14,16H2,1H3 |
Clé InChI |
NKXJSCXEAVZSMF-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK299423; GSK-299423; GSK 299423. |
Origine du produit |
United States |
Foundational & Exploratory
GSK299423: A Deep Dive into the Mechanism of a Novel Bacterial Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299423 is a potent antibacterial agent that represents a novel class of bacterial topoisomerase inhibitors (NBTIs). This technical guide provides an in-depth exploration of its mechanism of action, distinguishing it from previous classes of antibiotics and highlighting its potential in combating antimicrobial resistance. The information presented herein is a synthesis of preclinical data, offering a detailed overview for researchers and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of Type IIA Topoisomerases
This compound exerts its antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type IIA topoisomerases are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Unlike fluoroquinolone antibiotics, which trap the enzyme-DNA complex after DNA cleavage, this compound employs a unique mechanism. It stabilizes a pre-cleavage state of the enzyme-DNA complex, preventing the DNA strand-passage reaction from occurring. This distinct mode of action allows this compound to be effective against many fluoroquinolone-resistant bacterial strains.
The crystal structure of this compound in complex with Staphylococcus aureus DNA gyrase and a DNA fragment has been determined, providing a detailed view of its binding mode. The inhibitor binds to a transient, non-catalytic pocket at the interface of the two GyrA subunits, effectively bridging the DNA and the enzyme. This interaction stabilizes the DNA in a stretched and untwisted conformation between the two active sites, thereby inhibiting double-strand DNA cleavage and the subsequent conformational changes required for enzyme turnover.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key steps in the bacterial DNA topoisomerase IIA catalytic cycle and the point of intervention by this compound.
Caption: this compound inhibits bacterial topoisomerases by stabilizing the pre-cleavage complex.
Quantitative Analysis of Inhibition
This compound demonstrates potent inhibitory activity against DNA gyrase from both Gram-positive and Gram-negative bacteria. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | Bacterial Species | IC50 (nM) |
| DNA Gyrase (Supercoiling) | Staphylococcus aureus | 14 |
| DNA Gyrase (Supercoiling) | Escherichia coli | 100 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a measure of the compound's potency.
Experimental Workflow:
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5% (w/v) glycerol, 0.01 mg/mL BSA, and 0.36 µg of relaxed pBR322 DNA.
-
Compound Addition: Add varying concentrations of this compound (typically in DMSO, ensuring the final DMSO concentration is consistent across all reactions and does not exceed 1-2%).
-
Enzyme Addition: Initiate the reaction by adding purified S. aureus or E. coli DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.
-
Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Separate the supercoiled and relaxed DNA topoisomers by agarose gel electrophoresis.
-
Quantification: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled DNA using densitometry.
-
IC50 Determination: Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Topoisomerase IV Relaxation Assay
This assay measures the ability of topoisomerase IV to relax supercoiled plasmid DNA. Inhibition of this activity provides another measure of the compound's potency against type IIA topoisomerases.
Experimental Workflow:
Caption: Workflow for the topoisomerase IV relaxation inhibition assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 40 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 0.5 µg of supercoiled pBR322 DNA.
-
Compound Addition: Add varying concentrations of this compound.
-
Enzyme Addition: Start the reaction by adding purified S. aureus or E. coli topoisomerase IV.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reactions by adding a stop buffer containing SDS and EDTA.
-
Analysis: Separate the relaxed and supercoiled DNA by agarose gel electrophoresis.
-
Quantification: Stain the gel, visualize, and quantify the amount of relaxed DNA.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound represents a significant advancement in the field of antibacterial drug discovery. Its novel mechanism of action, targeting the pre-cleavage state of bacterial type IIA topoisomerases, provides a powerful tool against drug-resistant pathogens. The detailed understanding of its interaction with the enzyme-DNA complex, supported by structural and biochemical data, offers a solid foundation for the rational design of next-generation NBTIs with improved efficacy and spectrum of activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of antibacterial agents.
GSK299423: A Technical Guide to a Novel Bacterial Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK299423, a novel bacterial topoisomerase inhibitor (NBTI). It covers the compound's mechanism of action, spectrum of activity, and detailed experimental protocols for its evaluation.
Executive Summary
This compound is a potent, broad-spectrum antibiotic that targets bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[1] Its novel mechanism of action, which is distinct from that of fluoroquinolones, allows it to circumvent existing resistance mechanisms, making it a promising candidate for the treatment of infections caused by multidrug-resistant bacteria.[1] this compound stabilizes a pre-cleavage enzyme-DNA complex, thereby inhibiting DNA strand separation and subsequent replication.[1] This document outlines the key preclinical data for this compound and provides detailed methodologies for its characterization.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Inhibitory Activity of this compound against Bacterial Topoisomerases
| Enzyme Target | Organism | Assay Type | IC50 (nM) |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | 14[1] |
Table 2: Antibacterial Activity of this compound and a Related NBTI, GSK2140944
A comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of bacterial species is not publicly available. However, data for the related novel bacterial topoisomerase inhibitor, GSK2140944, provides an indication of the expected spectrum of activity for this class of compounds.
| Organism | Strain Type | GSK2140944 MIC Range (µg/mL) | GSK2140944 MIC50 (µg/mL) | GSK2140944 MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.06 - 1 | 0.25 | 0.5 |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 0.06 - 1 | 0.25 | 0.5 |
| Coagulase-negative staphylococci | - | 0.03 - 1 | 0.12 | 0.5 |
| Streptococcus pneumoniae | Penicillin-susceptible & non-susceptible | ≤0.015 - 1 | 0.25 | 0.25 |
| β-hemolytic streptococci | - | 0.03 - 1 | 0.25 | 0.5 |
| Viridans group streptococci | - | ≤0.015 - 1 | 0.12 | 0.5 |
| Haemophilus influenzae | - | 0.06 - 4 | 0.5 | 2 |
| Escherichia coli | - | 0.25 - 8 | 1 | 2 |
| Enterobacter spp. | - | 1 - >32 | 4 | 32 |
| Klebsiella spp. | - | 1 - >32 | 4 | 8 |
Data for GSK2140944 is sourced from a study on its in vitro activity.[2]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the function of bacterial type IIA topoisomerases. Unlike fluoroquinolones, which trap the enzyme-DNA complex after DNA cleavage, this compound stabilizes a pre-cleavage state of the complex.[1] This action prevents the separation of the DNA strands, a crucial step in DNA replication and transcription, ultimately leading to bacterial cell death. The binding site of this compound on the DNA gyrase subunit A is distinct from the fluoroquinolone binding site, which is consistent with its activity against fluoroquinolone-resistant strains.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Experimental Workflow for DNA Gyrase Supercoiling Assay
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and an appropriate assay buffer (typically containing HEPES-KOH, potassium glutamate, magnesium acetate, DTT, and spermidine).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reactions by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane to determine the concentration of this compound that inhibits 50% of the supercoiling activity (IC50).
Topoisomerase IV Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing kDNA (a network of interlocked DNA minicircles), topoisomerase IV enzyme, and a suitable assay buffer (similar to the gyrase buffer but may have different salt concentrations).
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixtures, including a no-drug control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Termination: Stop the reactions by adding a stop solution (e.g., SDS/EDTA).
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well.
-
Visualization and Quantification: Stain the gel, visualize the DNA bands, and quantify the amount of released minicircles to determine the IC50 of this compound for topoisomerase IV inhibition.
In Vivo Efficacy
While specific quantitative in vivo efficacy data for this compound is not widely available in the public literature, novel bacterial topoisomerase inhibitors have demonstrated efficacy in murine infection models. For instance, related compounds have shown dose-dependent activity in neutropenic mouse thigh infection models against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. These studies are crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).
Conclusion
This compound represents a significant advancement in the field of antibacterial research. Its unique mechanism of action, targeting a pre-cleavage state of the bacterial topoisomerase-DNA complex, provides a powerful tool against fluoroquinolone-resistant pathogens. The potent in vitro activity of this class of compounds underscores its potential as a lead for the development of new therapies to combat the growing threat of antimicrobial resistance. Further studies to fully elucidate its in vivo efficacy and safety profile are warranted.
References
- 1. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target and Mechanism of GSK299423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target identification and validation of GSK299423, a novel antibacterial agent. It is important to note at the outset that, contrary to potential misconceptions, this compound is not a RIPK1 inhibitor involved in the necroptosis pathway. Instead, extensive research has firmly established its identity as a novel bacterial topoisomerase inhibitor (NBTI). This document will detail the validated target of this compound, its mechanism of action, and present relevant data and experimental methodologies.
Executive Summary
Target Identification and Validation
The identification of bacterial type II topoisomerases as the primary target of this compound was achieved through a combination of biochemical assays, structural biology, and resistance studies.
Biochemical Activity
This compound demonstrated potent inhibition of the supercoiling activity of DNA gyrase from both Gram-positive and Gram-negative bacteria.[1][4] This inhibitory activity was quantified through in vitro enzyme assays.
Table 1: Inhibitory Activity of this compound against Bacterial Topoisomerases
| Enzyme Source | Assay Type | IC50 (nM) |
| Staphylococcus aureus DNA gyrase | Supercoiling | 14[1][4] |
| Escherichia coli DNA gyrase | Supercoiling | 100[4] |
Structural Elucidation
The definitive validation of the target and mechanism of action came from X-ray crystallography. The crystal structure of this compound in a complex with S. aureus DNA gyrase and a DNA fragment was solved at a resolution of 2.1 Å.[1][5]
This structural data revealed that this compound binds to a novel pocket at the dimer interface of the GyrA subunits, distinct from the binding site of fluoroquinolones.[1][2] The inhibitor was observed to intercalate with the uncleaved DNA, effectively "bridging" the DNA and the enzyme.[2][5] This binding mode stabilizes a pre-cleavage conformation of the enzyme-DNA complex, preventing the necessary strand separation for DNA replication.[1][2]
Resistance Studies
The emergence of resistance to antibiotics is a critical aspect of their development and provides valuable insights into their mechanism of action. Studies on S. aureus mutants resistant to novel bacterial topoisomerase inhibitors, including compounds structurally related to this compound, identified mutations in the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively.[2] These mutations were often located outside the traditional fluoroquinolone resistance-determining region, further confirming a distinct binding mode for this new class of inhibitors.[2]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Methodology:
-
Relaxed plasmid DNA (e.g., pBR322) is incubated with DNA gyrase in a suitable buffer containing ATP.
-
Varying concentrations of the test compound (this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The amount of supercoiled DNA is quantified using densitometry to determine the IC50 value.
X-ray Crystallography
Determining the three-dimensional structure of the drug-target complex provides unequivocal evidence of the binding site and mechanism.
Methodology:
-
The target protein (S. aureus DNA gyrase) is expressed and purified.
-
A suitable DNA oligonucleotide is synthesized.
-
The protein, DNA, and this compound are co-crystallized.
-
X-ray diffraction data are collected from the crystals using a synchrotron source.
-
The diffraction data are processed, and the structure is solved and refined to reveal the atomic-level interactions between this compound and its target.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for its target identification.
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound target identification.
Clarification on RIPK1 and Necroptosis
The initial query for this technical guide mentioned RIPK1 and necroptosis. It is crucial to clarify that this compound is not associated with this pathway. The necroptosis pathway is a form of programmed cell death dependent on the kinase activities of RIPK1 and RIPK3.[6][7] While GlaxoSmithKline has investigated RIPK1 inhibitors, such as GSK095 for pancreatic cancer, this is a distinct compound from this compound.[8] There is no evidence in the scientific literature to suggest that this compound targets RIPK1 or has any role in the regulation of necroptosis.
Caption: Logical relationship between GSK compounds and targets.
Conclusion
This compound is a well-characterized novel bacterial topoisomerase inhibitor with a distinct mechanism of action from existing antibiotics like fluoroquinolones. Its target has been unequivocally identified and validated through a robust combination of biochemical, structural, and microbiological studies. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals, clarifying the true molecular target of this compound and distinguishing it from other compounds in the pharmaceutical landscape.
References
- 1. | BioWorld [bioworld.com]
- 2. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 8. fiercebiotech.com [fiercebiotech.com]
GSK299423: A Technical Guide to a Novel Bacterial Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299423 is a potent, broad-spectrum antibacterial agent that represents a novel class of bacterial topoisomerase inhibitors (NBTIs). This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound. Its unique mode of action, distinct from that of fluoroquinolones, makes it a promising candidate for combating drug-resistant bacterial infections.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-Methoxy-4-[2-(4-{[(2H-oxathiolo[5,4-c]pyridin-6-yl)methyl]amino}piperidin-1-yl)ethyl]quinoline-3-carbonitrile. Its chemical structure is characterized by a quinoline core linked to a piperidine and an oxathiolopyridine moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-Methoxy-4-[2-(4-{[(2H-oxathiolo[5,4-c]pyridin-6-yl)methyl]amino}piperidin-1-yl)ethyl]quinoline-3-carbonitrile | |
| CAS Number | 1352149-24-6 | |
| Chemical Formula | C25H27N5O2S | |
| Molecular Weight | 461.58 g/mol | |
| SMILES | COc1ccc2c(c1)c(c(cn2)C#N)CCN3CCC(CC3)NCc4cc5c(cn4)OCS5 | |
| Predicted Relative Density | 1.34 g/cm³ | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Inhibition of Type IIA Topoisomerases
This compound exerts its antibacterial effect by targeting and inhibiting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.
The mechanism of this compound is fundamentally different from that of fluoroquinolone antibiotics. Instead of stabilizing the cleavage complex, where the DNA is cut, this compound stabilizes a pre-cleavage state of the enzyme-DNA complex. It binds to a transient, non-catalytic pocket at the interface of the GyrA dimer of DNA gyrase, effectively "bridging" the DNA and the enzyme. This binding event prevents the conformational changes required for DNA cleavage and subsequent strand passage, thereby inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. This unique mechanism allows this compound to be effective against many fluoroquinolone-resistant bacterial strains.
Signaling Pathway Disruption
The "signaling pathway" affected by this compound is the critical process of DNA replication and maintenance. By inhibiting DNA gyrase and topoisomerase IV, this compound directly disrupts the cell's ability to manage DNA supercoiling and segregate newly replicated chromosomes, ultimately leading to cell death.
Potency and In Vitro Activity
This compound demonstrates potent inhibitory activity against DNA gyrase from both Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 (nM) | Reference |
| DNA Gyrase Supercoiling | Staphylococcus aureus | 14 | |
| DNA Gyrase Supercoiling | Escherichia coli | 100 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the key methodologies used to characterize this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this activity by this compound.
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture (20-30 µL) contains Tris-HCl (pH 7.5), KCl, MgCl₂, DTT, spermidine, and ATP in an aqueous buffer.
-
Component Addition: To the reaction mixture, add relaxed pBR322 plasmid DNA (as the substrate), purified S. aureus or E. coli DNA gyrase, and varying concentrations of this compound (or DMSO as a control).
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA, followed by proteinase K treatment to remove the enzyme.
-
Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel. Supercoiled and relaxed DNA topoisomers migrate at different rates.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition and calculate the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process essential for chromosome segregation, and its inhibition by this compound.
Detailed Methodology:
-
Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes, is used as the substrate.
-
Reaction Setup: The reaction mixture contains buffer (Tris-HCl pH 7.9, potassium glutamate, magnesium acetate, DTT, spermidine, ATP), kDNA, purified S. aureus or E. coli topoisomerase IV, and this compound at various concentrations.
-
Incubation and Termination: The reaction is incubated at 37°C for 30 minutes and then stopped by the addition of a stop buffer.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Decatenated, relaxed circular DNA minicircles migrate into the gel, while the large kDNA network remains in the well. Inhibition is observed as a decrease in the amount of released minicircles.
X-ray Crystallography
The three-dimensional structure of this compound in complex with S. aureus DNA gyrase and a DNA fragment was determined by X-ray crystallography, providing critical insights into its binding mode.
Methodology Outline:
-
Protein Expression and Purification: The GyrA and GyrB subunits of S. aureus DNA gyrase are overexpressed and purified.
-
Complex Formation: The purified GyrA and GyrB proteins are mixed with a synthetic DNA oligonucleotide and this compound to form the ternary complex.
-
Crystallization: The complex is crystallized using vapor diffusion techniques.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved and refined to high resolution.
Conclusion
This compound is a promising novel antibacterial agent with a distinct mechanism of action that circumvents existing resistance to fluoroquinolones. Its potent inhibition of bacterial type IIA topoisomerases through the stabilization of a pre-cleavage DNA-enzyme complex provides a solid foundation for the development of new therapies to combat multidrug-resistant bacteria. The detailed experimental protocols provided in this guide offer a basis for further research and development in this important area of infectious disease.
GSK299423: A Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) with a distinct mechanism of action that confers potent bactericidal activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes such as fluoroquinolones. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying this compound's interaction with its primary targets: DNA gyrase and topoisomerase IV. The information presented is intended to support further research and development of this promising class of antibacterial agents.
Mechanism of Action
This compound exerts its antibacterial effect by simultaneously inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.
Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, this compound binds to a transient, non-catalytic pocket on the enzyme-DNA complex. This binding event stabilizes a pre-cleavage state of the enzyme, preventing the separation of DNA strands and subsequent supercoiling or decatenation activities.[1] The inhibitor essentially "bridges" the DNA and the GyrA dimer interface, close to the active site.[1] This unique mechanism allows this compound to circumvent common resistance mechanisms associated with fluoroquinolones.[1]
The binding of this compound induces a stretched and untwisted conformation of the DNA between the two active sites of the enzyme, which inhibits the double-strand cleavage necessary for topoisomerase activity.[1]
Quantitative Data
The inhibitory potency of this compound has been quantified against DNA gyrase from key bacterial pathogens. While extensive data on its activity against topoisomerase IV is not as readily available in the public domain, its potent dual-targeting nature is widely acknowledged.
Table 1: Inhibitory Activity of this compound against DNA Gyrase
| Enzyme Source | Assay Type | IC50 (nM) | Reference |
| Staphylococcus aureus | DNA Supercoiling | 14 | [1][2] |
| Escherichia coli | DNA Supercoiling | 100 | [2] |
Table 2: Antibacterial Activity (MIC) of this compound
A comprehensive panel of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial species is not publicly available. However, it has been reported to possess potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including fluoroquinolone-resistant clinical isolates.[1] For context, other novel bacterial topoisomerase inhibitors with similar mechanisms of action exhibit MIC values in the low µg/mL range against susceptible and resistant strains.
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to characterize the activity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this process by this compound.
Materials:
-
Relaxed pBR322 plasmid DNA
-
DNA Gyrase enzyme (S. aureus or E. coli)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing relaxed pBR322 DNA, 5X assay buffer, and sterile water.
-
Add serial dilutions of this compound (or DMSO for the control) to individual reaction tubes.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop buffer.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each this compound concentration to determine the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and the inhibitory effect of this compound.
Materials:
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV enzyme
-
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM potassium glutamate, 50 mM DTT, 5 mM ATP)
-
This compound stock solution (in DMSO)
-
Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing kDNA, 5X assay buffer, and sterile water.
-
Add serial dilutions of this compound (or DMSO for the control) to individual reaction tubes.
-
Initiate the reaction by adding topoisomerase IV to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize the DNA bands.
-
Quantify the intensity of the decatenated minicircle DNA band to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a significant advancement in the field of antibacterial drug discovery. Its novel mechanism of action, targeting a pre-cleavage state of DNA gyrase and topoisomerase IV, provides a powerful tool to combat bacterial infections, particularly those caused by fluoroquinolone-resistant strains. The data and protocols presented in this guide offer a foundation for researchers to further explore the potential of this compound and other NBTIs in the ongoing fight against antimicrobial resistance. Further studies are warranted to fully elucidate its activity against a broader range of clinical isolates and to establish a comprehensive profile of its efficacy against topoisomerase IV from various bacterial species.
References
Understanding the Binding Mode of GSK299423 to S. aureus Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299423 is a potent antibacterial compound belonging to the class of novel bacterial topoisomerase inhibitors (NBTIs). It has demonstrated significant activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the binding mode of this compound to its target, DNA gyrase, in S. aureus. Understanding this interaction at a molecular level is crucial for the structure-based design of new and more effective antibacterial agents that can overcome existing resistance mechanisms.
Mechanism of Action
Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, this compound exhibits a distinct mechanism of action. It binds to a pre-cleavage state of the gyrase-DNA complex. This interaction prevents the double-strand cleavage and subsequent strand passage activities of gyrase, ultimately inhibiting DNA replication and leading to bacterial cell death. Evidence suggests that this compound may induce single-stranded DNA breaks.
Quantitative Analysis of this compound Inhibition
| Parameter | Value | Enzyme | Assay | Reference |
| IC50 | 14 nM | S. aureus DNA Gyrase | Supercoiling Assay | [Bax, B.D. et al. Nature 2010] |
Structural Insights into the Binding Mode
The high-resolution crystal structure of this compound in complex with S. aureus gyrase and a 20-base-pair DNA duplex provides a detailed view of its binding mode.
| PDB ID | Resolution | R-Value Work | R-Value Free | Method | Reference |
| 2XCS | 2.1 Å | 0.183 | 0.214 | X-ray Diffraction | [Bax, B.D. et al. Nature 2010] |
The co-crystal structure reveals that this compound binds at the interface of the two GyrA subunits of the gyrase heterotetramer. The inhibitor sits in a transient, non-catalytic pocket and forms a bridge between the protein and the DNA. This binding site is distinct from the fluoroquinolone binding pocket, which explains the activity of this compound against fluoroquinolone-resistant strains.
The binding of this compound induces a conformational change in the DNA, causing it to be in a stretched and untwisted state. This altered DNA conformation is thought to inhibit the strand cleavage and passage mechanism of the enzyme.
Experimental Protocols
Detailed, step-by-step experimental protocols for the key experiments are crucial for reproducibility and further research. The following sections outline the methodologies used to characterize the binding of this compound to S. aureus gyrase.
Cloning, Expression, and Purification of S. aureus Gyrase
A truncated fusion protein of S. aureus GyrB and GyrA subunits was utilized for the crystallization studies. This construct, often referred to as the "GyrBA fusion truncate," facilitates the formation of stable protein-DNA complexes suitable for structural analysis.
Logical Workflow for Protein Production
Caption: Workflow for cloning, expression, and purification of S. aureus gyrase.
S. aureus Gyrase Supercoiling Assay
This assay is fundamental for determining the inhibitory activity of compounds like this compound. It measures the conversion of relaxed plasmid DNA to its supercoiled form by gyrase in the presence of ATP.
Experimental Workflow for Supercoiling Assay
Caption: Experimental workflow for the S. aureus gyrase supercoiling assay.
X-ray Crystallography of the this compound-S. aureus Gyrase-DNA Complex
The determination of the three-dimensional structure of the ternary complex was achieved through X-ray crystallography. While the precise crystallization conditions for the this compound complex are not detailed in publicly available literature, the general workflow is outlined below.
General Workflow for X-ray Crystallography
Caption: General workflow for X-ray crystallography of the ternary complex.
Molecular Interactions
The binding of this compound to the S. aureus gyrase-DNA complex is stabilized by a network of molecular interactions.
Signaling Pathway of Inhibition
Caption: Inhibition pathway of this compound on S. aureus gyrase.
Conclusion
This compound represents a significant advancement in the development of new antibacterial agents. Its novel mechanism of action, targeting a pre-cleavage state of the S. aureus gyrase-DNA complex at a site distinct from fluoroquinolones, provides a promising strategy to combat drug-resistant bacteria. The detailed structural and functional understanding of its binding mode, as outlined in this guide, serves as a critical foundation for the rational design and optimization of the next generation of NBTIs. Further studies to determine a broader range of quantitative binding parameters would provide an even more complete picture of its interaction and could further aid in these drug discovery efforts.
The Role of GSK299423 in Stabilizing the Pre-Cleavage Enzyme-DNA Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK299423 is a pioneering member of the novel bacterial topoisomerase inhibitors (NBTIs), a class of antibiotics with a distinct mechanism of action that circumvents existing resistance to fluoroquinolones. This technical guide delves into the core function of this compound: the stabilization of the pre-cleavage enzyme-DNA complex. Through a comprehensive review of the available literature, this document outlines the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate the unique mechanism of this potent antibacterial agent.
Introduction: A Novel Approach to Topoisomerase Inhibition
Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that regulate DNA topology, making them validated targets for antibacterial drugs.[1] For decades, fluoroquinolones have been the cornerstone of topoisomerase-targeted therapy. However, the rise of resistance has necessitated the discovery of new agents with novel mechanisms. This compound emerged from these efforts as a potent inhibitor of DNA gyrase.[2] Unlike fluoroquinolones, which trap the enzyme in a post-cleavage state (the cleavage complex), this compound stabilizes a preceding conformation, the pre-cleavage complex, effectively inhibiting the enzyme's catalytic cycle at an earlier stage.[2] This unique mechanism of action allows this compound to be active against fluoroquinolone-resistant strains.[2]
Mechanism of Action: Freezing the Molecular Machine
The catalytic cycle of DNA gyrase involves a series of conformational changes to bind, cleave, and religate DNA. This compound intervenes in this process by binding to a transient, non-catalytic pocket at the interface of the GyrA dimer and the DNA.[1] This binding event has several key consequences:
-
Bridging Interaction: The inhibitor acts as a molecular bridge, simultaneously interacting with both the protein and the DNA backbone.[1]
-
DNA Distortion: The binding of this compound induces a stretched and untwisted conformation of the DNA between the two active sites of the gyrase enzyme.[2]
-
Prevention of Double-Strand Cleavage: By locking the enzyme-DNA complex in this pre-cleavage state, this compound allosterically inhibits the conformational changes required for the enzyme to perform a double-strand break on the DNA.[2]
-
Stabilization of a Single-Stranded Nick: Evidence suggests that the stabilized complex may involve a single-stranded DNA cleavage, further halting the progression of the catalytic cycle.[2]
This mechanism is fundamentally different from that of fluoroquinolones, which bind to the complex after DNA cleavage has occurred, preventing religation. The binding site of this compound is distinct from the fluoroquinolone binding pocket, explaining its efficacy against resistant pathogens.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition of DNA gyrase.
Quantitative Data
| Parameter | Enzyme | Organism | Value | Reference |
| IC50 | DNA Gyrase Supercoiling | Staphylococcus aureus | 14 nM | [2] |
| IC50 | DNA Gyrase Supercoiling | Escherichia coli | 100 nM | [2] |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature and by commercial suppliers for assessing the activity of DNA gyrase and topoisomerase IV inhibitors.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a process that can be visualized by agarose gel electrophoresis.
Materials:
-
Relaxed pBR322 DNA (substrate)
-
S. aureus or E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT, 9 mM ATP, 250 mM Potassium Glutamate)
-
This compound (or other inhibitor) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water.
-
Add varying concentrations of this compound (typically a serial dilution). Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Kinetoplast DNA (kDNA) (substrate)
-
S. aureus or E. coli Topoisomerase IV
-
5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 500 mM NaCl, 5 mM DTT, 5 mM ATP)
-
This compound (or other inhibitor) dissolved in DMSO
-
Stop Solution/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice, similar to the supercoiling assay, but using kDNA as the substrate.
-
Add a range of this compound concentrations to the respective tubes.
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions with Stop Solution/Loading Dye.
-
Analyze the products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain and visualize the gel. The reduction in the amount of decatenated product indicates inhibition.
-
Quantify the results to determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for in vitro topoisomerase inhibition assays.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antibacterial research, offering a mechanism of action that effectively circumvents fluoroquinolone resistance. Its ability to stabilize the pre-cleavage DNA gyrase-DNA complex highlights a vulnerability in the enzyme's catalytic cycle that can be exploited for therapeutic intervention. While the available quantitative data robustly demonstrates its potency, a more detailed characterization of its binding affinity and kinetics would provide a deeper understanding of its interaction with the target and could further guide the development of next-generation NBTIs. Future research should focus on obtaining these kinetic parameters and expanding the antibacterial spectrum and pharmacokinetic properties of this promising class of inhibitors.
References
An In-depth Technical Guide to the Antibacterial Spectrum of GSK299423
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of GSK299423, a novel bacterial topoisomerase inhibitor (NBTI). The document details its in vitro activity against a broad range of bacterial pathogens, outlines the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication, transcription, and repair.[1][2] Its mechanism of action is distinct from that of fluoroquinolones, allowing it to circumvent existing resistance to this established class of antibiotics.[1][3] this compound and its close analog, gepotidacin (GSK2140944), which is in clinical development, represent a promising new class of antibacterial agents.[4][5][6][7][8][9][10] This guide primarily presents data for gepotidacin (GSK2140944) as a representative of this class, reflecting the publicly available data for compounds of this type.
Antibacterial Spectrum: In Vitro Activity
The in vitro activity of this class of novel bacterial topoisomerase inhibitors has been evaluated against a comprehensive panel of Gram-positive and Gram-negative bacterial isolates. The data, summarized as Minimum Inhibitory Concentration (MIC) values, demonstrate a broad spectrum of activity. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Gram-Positive Aerobes
The compound class demonstrates potent activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.
Table 1: In Vitro Activity of Gepotidacin (GSK2140944) against Gram-Positive Aerobes [11]
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus (all) | 303 | 0.25 | 0.5 | 0.03 - 1 |
| - Methicillin-susceptible (MSSA) | 100 | 0.25 | 0.5 | 0.06 - 1 |
| - Methicillin-resistant (MRSA) | 101 | 0.25 | 0.5 | 0.06 - 1 |
| Coagulase-negative staphylococci | 102 | 0.12 | 0.5 | 0.03 - 1 |
| Streptococcus pneumoniae (all) | 299 | 0.25 | 0.25 | ≤0.015 - 1 |
| - Penicillin-susceptible | 124 | 0.25 | 0.25 | ≤0.015 - 0.5 |
| - Penicillin-non-susceptible | 175 | 0.25 | 0.25 | ≤0.015 - 1 |
| β-hemolytic streptococci | 100 | 0.25 | 0.5 | 0.03 - 1 |
| Viridans group streptococci | 105 | 0.12 | 0.5 | ≤0.015 - 1 |
Gram-Negative Aerobes
The activity against Gram-negative bacteria is also notable, with potent inhibition of key respiratory pathogens and Enterobacteriaceae.
Table 2: In Vitro Activity of Gepotidacin (GSK2140944) against Gram-Negative Aerobes [11]
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Haemophilus influenzae | 82 | 0.5 | 2 | 0.06 - 4 |
| Haemophilus parainfluenzae | 19 | 1 | 4 | 0.25 - 4 |
| Escherichia coli | 50 | 1 | 2 | 0.25 - 8 |
| Enterobacter spp. | 20 | 4 | 32 | 1 - >32 |
| Klebsiella spp. | 20 | 4 | 8 | 1 - >32 |
| Other Enterobacteriaceae | 10 | - | - | 2 - 16 |
Experimental Protocols
The following sections detail the standardized methodologies for determining the antibacterial activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood for staphylococci and streptococci, Chocolate agar for Haemophilus spp., and MacConkey agar for Enterobacteriaceae) at 35°C for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
This compound is serially diluted (typically two-fold) in CAMHB in 96-well microtiter plates to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.
-
A growth control well (containing inoculum but no drug) and a sterility control well (containing broth only) are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus spp., incubation is performed in an atmosphere of 5% CO₂.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Kinetic Assay
-
Preparation of Bacterial Culture:
-
A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
-
Exposure to Antimicrobial Agent:
-
This compound is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
A growth control culture without the antimicrobial agent is included.
-
-
Sampling and Viable Cell Counting:
-
Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial dilutions of each aliquot are plated onto appropriate agar plates.
-
The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
The results are plotted as log₁₀ CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.
-
Mechanism of Action and Cellular Pathway
This compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA within the bacterial cell. Inhibition of these enzymes leads to disruption of DNA replication and repair, ultimately resulting in bacterial cell death.
The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
In-Depth Technical Guide: GSK299423 - A Novel Bacterial Topoisomerase Inhibitor Active Against Fluoroquinolone-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) that has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically significant fluoroquinolone-resistant strains. Its unique mechanism of action, which differs fundamentally from that of fluoroquinolones, allows it to bypass common resistance pathways associated with this established class of antibiotics. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound targets bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination. Unlike fluoroquinolones, which stabilize the covalent complex between the topoisomerase and cleaved DNA (cleaved-complex), this compound acts earlier in the catalytic cycle. It stabilizes a pre-cleavage state of the enzyme-DNA complex, thereby preventing DNA strand separation and subsequent double-strand cleavage.[1] This distinct mechanism of action is the basis for its efficacy against bacterial strains that have developed resistance to fluoroquinolones through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.
The binding site of this compound on the DNA gyrase-DNA complex is different from the fluoroquinolone binding site.[1] This further explains the lack of cross-resistance between this compound and fluoroquinolones.
Caption: Mechanism of this compound vs. Fluoroquinolones.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against bacterial DNA gyrase and broad-spectrum antibacterial activity. While comprehensive quantitative data from the primary literature's supplementary materials were not accessible for this review, the available information indicates significant potential.
Enzymatic Inhibition
This compound is a potent inhibitor of Staphylococcus aureus DNA gyrase supercoiling with a reported IC50 of 14 nM.[1]
| Target Enzyme | Organism | Assay | IC50 (nM) |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | 14 |
Note: Detailed IC50 values against a wider range of bacterial topoisomerases were not available in the reviewed literature.
Antibacterial Spectrum
This compound exhibits potent activity against a wide array of Gram-positive and Gram-negative bacterial pathogens.[1] Significantly, this includes clinical isolates that possess fluoroquinolone resistance due to mutations in DNA gyrase and topoisomerase IV.
Note: Specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fluoroquinolone-resistant strains with defined mutations were not available in the public domain at the time of this review. The primary publication by Bax et al. in Nature (2010) indicates the existence of this data in its supplementary information, which could not be retrieved.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other novel bacterial topoisomerase inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent against aerobic bacteria.
Materials:
-
Bacterial strains (including fluoroquinolone-resistant isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other test compound) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after adding inoculum). b. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculation: a. Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL (or 200 µL).
-
Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial strain of interest
-
CAMHB or other suitable broth
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation: a. Prepare an overnight culture of the test organism. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: a. Prepare culture tubes containing CAMHB with the desired concentrations of this compound. b. Include a growth control tube without any antibiotic. c. Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: a. Incubate the tubes at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). b. Plate a known volume of the appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates that yield 30-300 colonies.
-
Data Analysis: a. Calculate the CFU/mL for each time point and treatment condition. b. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. c. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds like this compound.
Materials:
-
Purified bacterial DNA gyrase (e.g., from S. aureus or E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP, MgCl2, KCl, DTT, and spermidine)
-
This compound at various concentrations
-
Stop solution (e.g., EDTA, SDS, proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup: a. On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. b. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition and Incubation: a. Add a predetermined amount of DNA gyrase to each reaction tube (except the negative control). b. Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: a. Stop the reaction by adding the stop solution. b. Incubate with proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize it under UV light. b. Supercoiled DNA will migrate faster than relaxed DNA. c. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration. d. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibitory effect of the test compound.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA), a network of catenated minicircles
-
Topoisomerase IV assay buffer (containing ATP, MgCl2, and other necessary components)
-
This compound at various concentrations
-
Stop solution
-
Agarose gel electrophoresis system
-
DNA staining agent
-
Gel imaging system
Procedure:
-
Reaction Setup: a. Prepare reaction mixtures on ice containing the assay buffer, kDNA, and different concentrations of this compound. b. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition and Incubation: a. Add topoisomerase IV to the reaction tubes. b. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: a. Stop the reactions by adding the stop solution.
-
Agarose Gel Electrophoresis: a. Load the samples onto an agarose gel. b. Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network. The large kDNA network remains in the well, while the smaller, decatenated minicircles migrate into the gel.
-
Visualization and Analysis: a. Stain the gel and visualize the DNA bands. b. The amount of decatenated minicircles is proportional to the enzyme's activity. c. Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition for each this compound concentration and calculate the IC50.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of a novel antibacterial agent like this compound.
Caption: In Vitro Evaluation Workflow.
Conclusion
This compound represents a promising class of antibacterial agents with a novel mechanism of action that effectively circumvents fluoroquinolone resistance. Its potent inhibition of bacterial type IIA topoisomerases through the stabilization of a pre-cleavage DNA-enzyme complex provides a distinct advantage over existing therapies. While further investigation and public availability of comprehensive in vitro susceptibility data are needed, the foundational research on this compound and the progression of related compounds like gepotidacin into clinical trials underscore the potential of this class of inhibitors to address the growing challenge of antimicrobial resistance. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other novel bacterial topoisomerase inhibitors.
References
The Rise and Apparent Stall of a Novel Antibacterial Candidate: A Technical Guide to GSK299423
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. GSK299423 emerged from the laboratories of GlaxoSmithKline as a promising candidate, a member of a new class of bacterial topoisomerase inhibitors (NBTIs). These compounds offered a distinct advantage over the widely used fluoroquinolones by targeting bacterial DNA gyrase and topoisomerase IV through a different binding mode, thereby circumventing existing resistance mechanisms.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, including detailed experimental protocols and a summary of its known biological activity.
Discovery and Development History
This compound was first disclosed to the scientific community in a seminal 2010 publication in Nature by Bax et al.[3][4][5][6] This work unveiled a new class of antibacterial agents with potent and broad-spectrum activity. The discovery was a significant breakthrough, offering a potential solution to the growing threat of fluoroquinolone-resistant bacteria.[3]
The development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) was pioneered by GlaxoSmithKline and Aventis Pharma AG.[2] While other NBTIs, such as viquidacin (NXL-101), were advanced into clinical trials, some were discontinued due to safety concerns, such as cardiotoxicity.[7]
The development trajectory of this compound appears to have stalled in the early preclinical stages. Publicly available information, including the compound's Wikipedia entry, indicates that no animal studies or human clinical trials have been reported.[8] GlaxoSmithKline's clinical development focus in the NBTI class has since shifted to other molecules, most notably gepotidacin (GSK2140944), which has progressed to Phase 3 clinical trials for uncomplicated urinary tract infections and gonorrhea.[9][10][11] The lack of further publications or clinical trial registrations for this compound strongly suggests its development was discontinued, likely due to undisclosed preclinical findings or a strategic prioritization of other candidates within GSK's antibiotic pipeline.[9][12][13]
Drug Discovery and Development Workflow
The discovery of a novel antibacterial agent like this compound typically follows a multi-stage process, from initial identification to potential clinical development.
Caption: A generalized workflow for antibacterial drug discovery and development.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, repair, and segregation, making them validated targets for antibacterial drugs.
The mechanism of this compound is distinct from that of fluoroquinolones. While fluoroquinolones stabilize the enzyme-DNA complex after DNA cleavage, this compound stabilizes a pre-cleavage state of the complex.[3] It binds to a transient, non-catalytic pocket at the interface of the GyrA dimer and bridges the DNA. This binding action inhibits the double-strand DNA cleavage and the subsequent conformational changes required for the topoisomerase reaction.[3] This unique mechanism of action is the basis for its activity against fluoroquinolone-resistant strains.
Signaling Pathway: Inhibition of Bacterial DNA Replication
The following diagram illustrates the role of DNA gyrase and topoisomerase IV in bacterial DNA replication and the inhibitory action of this compound.
Caption: Inhibition of bacterial DNA replication by this compound.
Quantitative Data
While extensive quantitative data for this compound is not publicly available, the initial publication by Bax et al. highlighted its potent activity.[3] The following table summarizes the known inhibitory concentration and provides a comparative context with another NBTI from GSK, gepotidacin (GSK2140944), which is in late-stage clinical development.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | S. aureus DNA Gyrase | Supercoiling | 14 | [3] |
| Gepotidacin (GSK2140944) | S. aureus DNA Gyrase | Supercoiling | 150 | [11] |
| Gepotidacin (GSK2140944) | S. aureus Topoisomerase IV | Decatenation | 653 | [11] |
Minimum Inhibitory Concentrations (MICs)
| Organism (Number of Isolates) | Gepotidacin (GSK2140944) MIC50 (µg/mL) | Gepotidacin (GSK2140944) MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (303) | 0.25 | 0.5 | [4] |
| - Methicillin-resistant (101) | 0.25 | 0.5 | [4] |
| - Methicillin-susceptible (100) | 0.25 | 0.5 | [4] |
| Streptococcus pneumoniae (299) | 0.25 | 0.25 | [4] |
| Haemophilus influenzae (82) | 0.5 | 2 | [4] |
| Escherichia coli (50) | 1 | 2 | [4] |
| Enterobacter spp. (20) | 4 | 32 | [4] |
| Klebsiella spp. (20) | 4 | 8 | [4] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this activity by a test compound.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., containing SDS and a loading dye)
-
Agarose gel, TBE buffer, ethidium bromide, and gel electrophoresis apparatus
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and water.
-
Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a no-enzyme control.
-
Initiate the reaction by adding a pre-incubated mixture of GyrA and GyrB subunits.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 of the test compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
This compound or other test compounds serially diluted in broth
-
Positive control (broth with inoculum, no drug) and negative control (broth only) wells
Procedure:
-
Dispense a fixed volume of broth into all wells of the microtiter plate.
-
Create a two-fold serial dilution of the test compound across the wells of the plate.
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Synthesis of this compound
The precise, proprietary synthesis route for this compound is not publicly disclosed. However, based on its quinoline core structure, a plausible synthetic approach can be outlined, drawing from established methods for quinolone synthesis.
Caption: A representative synthetic pathway for a quinoline-based compound like this compound.
Conclusion
This compound represented a significant advancement in the field of antibacterial research, demonstrating a novel mechanism for inhibiting essential bacterial enzymes and overcoming existing resistance to fluoroquinolones. Its discovery, underpinned by detailed structural biology, provided a robust platform for the structure-based design of a new generation of antibacterial agents. However, the lack of progression into later-stage preclinical and clinical development suggests that unforeseen hurdles were encountered. The focus of GlaxoSmithKline on other NBTIs, such as gepotidacin, highlights the challenging and iterative nature of antibiotic development. Despite its apparent discontinuation, the scientific legacy of this compound lies in the valuable insights it provided into the inhibition of bacterial topoisomerases, which continues to inform the design of new and effective antibiotics to combat the global challenge of antimicrobial resistance.
References
- 1. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EconPapers: Type IIA topoisomerase inhibition by a new class of antibacterial agents [econpapers.repec.org]
- 6. Type IIA topoisomerase inhibition by a new class of antibacterial agents [ideas.repec.org]
- 7. In Vivo Pharmacodynamic Target Investigation of Two Bacterial Topoisomerase Inhibitors, ACT-387042 and ACT-292706, in the Neutropenic Murine Thigh Model against Streptococcus pneumoniae and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biopharmadive.com [biopharmadive.com]
- 10. GSK’s oral antibiotic hits endpoints in gonorrhea study | BioWorld [bioworld.com]
- 11. Double-Action Antibiotic Advances In GSK's Pipeline [insights.citeline.com]
- 12. gsk.com [gsk.com]
- 13. GSK maintains lead in antibacterial and antifungal R&D to target priority pathogens | Access to Medicine [accesstomedicinefoundation.org]
Methodological & Application
Application Notes and Protocols for GSK299423 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299423 is a novel bacterial topoisomerase inhibitor with a distinct mechanism of action compared to fluoroquinolones. It targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair. This compound stabilizes a pre-cleavage state of the enzyme-DNA complex, thereby inhibiting DNA supercoiling and decatenation without inducing double-strand DNA breaks. This unique mechanism allows it to circumvent typical fluoroquinolone resistance mechanisms. These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound and similar compounds.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against bacterial topoisomerases and its minimum inhibitory concentrations (MICs) against various bacterial strains.
Table 1: this compound Inhibitory Activity against Bacterial Topoisomerases
| Target Enzyme | Organism | Assay Type | IC₅₀ (nM) |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | 14[1] |
| DNA Gyrase | Escherichia coli | Supercoiling | 100 |
Table 2: this compound Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bacterial DNA Topoisomerase Inhibition by this compound
Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound disrupts DNA replication and leads to bacterial cell death.
Experimental Workflow for In Vitro Assays
References
Determining the Potency of GSK299423 Against S. aureus DNA Gyrase: Application Notes and Protocols
For Immediate Release
Introduction
GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) that has demonstrated potent activity against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, which is distinct from that of fluoroquinolones, makes it a promising candidate for overcoming existing antibiotic resistance.[1][2] this compound inhibits bacterial DNA gyrase, an essential enzyme that controls DNA topology and is crucial for DNA replication, repair, and recombination.[2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against S. aureus DNA gyrase, a key metric for assessing its potency.
The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the evaluation of antibacterial agents.
Mechanism of Action of this compound
This compound acts by stabilizing a pre-cleavage state of the DNA gyrase-DNA complex.[1] Unlike fluoroquinolones, which trap the enzyme after it has cleaved the DNA, this compound binds to the enzyme-DNA interface and inhibits the strand separation necessary for DNA cleavage.[1][2] This distinct mechanism allows this compound to be effective against fluoroquinolone-resistant strains. The crystal structure of this compound in complex with S. aureus DNA gyrase and DNA has confirmed its unique binding site on the GyrA subunit, which is different from the fluoroquinolone binding site.[1]
Quantitative Data Summary
The potency of this compound against S. aureus DNA gyrase is summarized in the table below. This data is critical for comparative analysis and for understanding the inhibitor's efficacy.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | S. aureus DNA Gyrase | Supercoiling | 14 | [1] |
Experimental Protocols
The following protocols describe the determination of the IC50 value of this compound against S. aureus DNA gyrase using a supercoiling assay. This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by this compound is then quantified.
Materials and Reagents
-
Enzyme: Purified S. aureus DNA gyrase (composed of GyrA and GyrB subunits).[4][5][6]
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Compound: this compound.
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin.[7]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (w/v) Glycerol.[7]
-
Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.75% Bromophenol Blue, 0.75% Xylene Cyanol, 60 mM EDTA.
-
Agarose
-
Tris-Acetate-EDTA (TAE) Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0) in 1 L of water.
-
Ethidium Bromide or other DNA stain
-
Chloroform/Isoamyl Alcohol (24:1)
Experimental Workflow
Detailed Protocol: Agarose Gel-Based Supercoiling Assay
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. A typical 30 µL reaction would include 6 µL of 5X Assay Buffer and 0.5 µg of relaxed pBR322.[7]
-
Aliquot the master mix into individual reaction tubes.
-
Add serial dilutions of this compound (typically in DMSO) to the respective tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
-
Enzyme Addition and Incubation:
-
Dilute the S. aureus DNA gyrase in Dilution Buffer to the appropriate concentration (the amount required for full supercoiling in the positive control).[7]
-
Add the diluted enzyme to each tube (except the "no enzyme" control) to initiate the reaction.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[7][8]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye.
-
An optional step to improve band resolution is to add 30 µL of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge. The aqueous (upper) phase is then loaded onto the gel.[7]
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide).[8]
-
Run the gel in 1X TAE buffer at a constant voltage until the dye fronts have sufficiently separated.
-
-
Data Acquisition and Analysis:
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using densitometry software.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Protocol: Fluorescence-Based High-Throughput Assay
For screening larger numbers of compounds, a fluorescence-based assay can be employed.[9][10] This method relies on a fluorescent dye that exhibits different emission intensities when bound to supercoiled versus relaxed DNA.[9][10]
-
Reaction Setup:
-
Set up reactions in a 96- or 384-well plate format as described above (steps 1.1-1.3).
-
-
Enzyme Addition and Incubation:
-
Follow the enzyme addition and incubation steps as outlined in the gel-based assay (steps 2.1-2.3).
-
-
Fluorescence Measurement:
-
After incubation, add a specific fluorescent dye (e.g., H19 dye) that differentiates between relaxed and supercoiled DNA.[9]
-
Incubate at room temperature for a short period to allow dye binding.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the degree of supercoiling.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 as described for the gel-based assay.
-
Conclusion
The protocols detailed in this document provide a robust framework for determining the IC50 of this compound against S. aureus DNA gyrase. Accurate determination of this parameter is essential for the preclinical evaluation of this promising antibacterial agent and for guiding further drug development efforts. The unique mechanism of action of this compound underscores the importance of exploring novel inhibitor classes to combat the growing threat of antibiotic resistance.
References
- 1. | BioWorld [bioworld.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. inspiralis.com [inspiralis.com]
- 8. topogen.com [topogen.com]
- 9. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for GSK299423 in Bacterial Culture and Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of GSK299423, a novel bacterial topoisomerase inhibitor, in standard bacterial culture and sensitivity testing.
Introduction
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology.[1] Its mechanism of action is distinct from that of fluoroquinolones, as it stabilizes a pre-cleavage enzyme-DNA complex, preventing DNA strand separation and re-ligation.[1] This novel mechanism allows this compound to be effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including strains resistant to fluoroquinolones.[1]
Mechanism of Action
This compound targets the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription. By binding to a site distinct from fluoroquinolones, this compound traps the enzyme-DNA complex in a state that precedes DNA cleavage and strand passage.[1] This action effectively halts DNA replication and leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data: In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 1 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.25 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | 16 - 64 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
Data compiled from publicly available research.
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Haemophilus influenzae | ATCC 49247 | 1 - 2 |
| Acinetobacter baumannii | Clinical Isolate | 4 |
| Klebsiella pneumoniae | Clinical Isolate | 4 - 8 |
Data compiled from publicly available research.
Experimental Protocols
The following are detailed protocols for determining the susceptibility of bacteria to this compound using standard laboratory methods. These protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium in a liquid growth medium.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data, e.g., 5 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate MHA Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Press the swab firmly against the inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply this compound Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Measure Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
-
Interpret the results based on established zone diameter breakpoints (Note: As this compound is a novel compound, these breakpoints would need to be established through extensive correlation studies with MIC data).
-
Caption: Workflow for antimicrobial susceptibility testing.
Quality Control
For all susceptibility testing, it is crucial to include quality control (QC) strains with known MIC or zone diameter ranges for this compound. The following standard QC strains are recommended:
-
Staphylococcus aureus ATCC 25923 (for disk diffusion)
-
Staphylococcus aureus ATCC 29213 (for broth microdilution)
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
Streptococcus pneumoniae ATCC 49619
The observed MIC or zone diameter for the QC strains should fall within the established acceptable ranges to ensure the validity of the test results.
Interpretation of Results
The results of the MIC or disk diffusion tests are used to categorize the bacterial isolate as susceptible, intermediate, or resistant to this compound. As this compound is an investigational agent, clinical breakpoints have not yet been established by regulatory bodies like the CLSI. Researchers will need to establish their own interpretive criteria based on the distribution of MICs for a large population of clinical isolates and in vivo efficacy studies.
Safety Precautions
Standard microbiological laboratory safety practices should be followed when handling bacterial cultures. This compound should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn. All work with bacterial cultures should be performed in a biological safety cabinet.
References
Application Notes and Protocols: Taniborbactam for Treating Infections with New Delhi Metallo-beta-lactamase (NDM) Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of New Delhi metallo-beta-lactamase (NDM) producing bacteria pose a significant threat to public health. NDM enzymes, particularly NDM-1, confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections. Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor that is currently in clinical development in combination with cefepime. It is one of the first inhibitors to demonstrate potent activity against both serine- and metallo-β-lactamases, including NDM-1.[1][2][3] This document provides detailed application notes and protocols for researchers engaged in the study and development of therapeutics against NDM-producing bacteria, with a focus on taniborbactam.
Mechanism of Action of Taniborbactam against NDM-1
Taniborbactam functions as a competitive inhibitor of NDM-1.[2][3] The active site of NDM-1 contains two zinc ions that are essential for the hydrolysis of the β-lactam ring of antibiotics. Taniborbactam mimics the transition state of the β-lactam hydrolysis reaction. Its boronate group is believed to interact with the zinc ions in the NDM-1 active site, thereby blocking the binding of β-lactam substrates and preventing their inactivation. This inhibition is reversible.[3] By neutralizing the enzymatic activity of NDM-1, taniborbactam restores the efficacy of β-lactam antibiotics like cefepime against bacteria that would otherwise be resistant.
Caption: Mechanism of NDM-1 inhibition by taniborbactam.
Quantitative Data: In Vitro Efficacy of Taniborbactam
The following tables summarize the key quantitative data for taniborbactam's activity against NDM-1 and NDM-producing bacteria.
Table 1: Inhibition of NDM-1 Enzyme by Taniborbactam
| Parameter | Value | Substrate/Conditions | Reference |
| Ki | 0.081 µM | Nitrocefin | [3] |
| Ki range | 3-16 nM | Cefepime (50 µM) | [2] |
| IC50 | 0.14 µM | Cefepime | [4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Cefepime-Taniborbactam against NDM-producing Enterobacterales
| Organism | Cefepime MIC90 (µg/mL) | Cefepime-Taniborbactam (4 µg/mL fixed) MIC90 (µg/mL) | Fold Reduction in MIC90 | Reference |
| Enterobacterales | >16 | 0.25 | >64 | [5] |
| NDM-producing Enterobacterales | >32 | 4 | >8 | [6] |
| NDM-producing E. coli | >128 | 16 | >8 | [6] |
| NDM-producing K. pneumoniae | >128 | 4 | >32 | [6] |
Experimental Protocols
Protocol 1: Purification of Recombinant NDM-1 Enzyme
This protocol describes the expression and purification of recombinant NDM-1, which is essential for in vitro inhibition studies.
Workflow for NDM-1 Purification
Caption: Experimental workflow for the purification of recombinant NDM-1.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or TransB(DE3))
-
pET expression vector containing the blaNDM-1 gene (e.g., pET22b-ndm1)
-
Luria-Bertani (LB) medium
-
Ampicillin or other appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Buffer A (20 mM Tris-HCl, pH 7.4)
-
Anion-exchange column (e.g., Q-Sepharose)
-
Gel filtration column (e.g., Superdex 75)
-
SDS-PAGE materials
Procedure:
-
Transform the E. coli expression strain with the NDM-1 expression plasmid.
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[7]
-
Induce NDM-1 expression by adding IPTG to a final concentration of 0.1 mM and continue to culture for 8 hours at 25°C with shaking.[7]
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in Buffer A and lyse the cells using sonication on ice.
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated anion-exchange chromatography column.
-
Elute the bound proteins using a salt gradient.
-
Pool the fractions containing NDM-1 and concentrate.
-
Further purify the NDM-1 protein using a gel filtration chromatography column.
-
Assess the purity of the final protein preparation by SDS-PAGE. The expected molecular weight of mature NDM-1 is approximately 28 kDa.
-
Store the purified enzyme in a buffer containing ZnSO4 (e.g., 50 µM) at -80°C.
Protocol 2: Determination of NDM-1 Inhibition by Taniborbactam
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of taniborbactam against purified NDM-1.
Workflow for NDM-1 Inhibition Assay
Caption: Workflow for determining NDM-1 inhibition.
Materials:
-
Purified NDM-1 enzyme
-
Taniborbactam
-
Chromogenic β-lactamase substrate (e.g., nitrocefin) or a specific antibiotic substrate (e.g., cefepime)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with ZnSO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of taniborbactam in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of purified NDM-1 enzyme (e.g., 80 nM) to each well.[2]
-
Add the different concentrations of taniborbactam to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate. If using nitrocefin, a final concentration of 100 µM is common. If using cefepime, a concentration of 50 µM can be used.[2]
-
Immediately measure the change in absorbance over time using a microplate reader. For nitrocefin, the hydrolysis product can be monitored at 486 nm. For cefepime, the hydrolysis can be monitored in the UV range (around 260 nm).
-
Calculate the initial reaction velocity for each concentration of taniborbactam.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the taniborbactam concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and taniborbactam and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of cefepime in combination with a fixed concentration of taniborbactam against NDM-producing bacteria, following CLSI guidelines.[1][8]
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
NDM-producing bacterial isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Cefepime
-
Taniborbactam
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Prepare serial twofold dilutions of cefepime in CAMHB in a 96-well microplate.
-
Add taniborbactam to each well containing the cefepime dilutions to achieve a fixed final concentration of 4 µg/mL.[6]
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of cefepime in the presence of taniborbactam that completely inhibits visible growth of the organism.
Protocol 4: In Vivo Efficacy in a Murine Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of cefepime-taniborbactam in a neutropenic murine thigh infection model.[9]
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study in a murine thigh infection model.
Materials:
-
Female ICR or BALB/c mice
-
Cyclophosphamide
-
NDM-producing bacterial strain
-
Cefepime and taniborbactam for injection
-
Normal saline
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Prepare a standardized inoculum of the NDM-producing bacterial strain.
-
At a specified time after induction of neutropenia, infect the mice via intramuscular injection into the thigh muscle.
-
At a set time post-infection (e.g., 2 hours), begin treatment with cefepime-taniborbactam. Administer the drugs subcutaneously or intravenously at various dosing regimens. Include control groups receiving vehicle (saline) and cefepime alone.
-
Continue treatment for a defined period (e.g., 24 hours).
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the thigh muscles, homogenize them in sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate on TSA plates to determine the bacterial burden (CFU/thigh).
-
Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the 0-hour control group to determine the efficacy of the treatment.
Conclusion
Taniborbactam represents a promising new tool in the fight against multidrug-resistant bacteria, particularly those producing NDM-1. The protocols outlined in this document provide a framework for the in vitro and in vivo evaluation of taniborbactam and other potential NDM-1 inhibitors. Adherence to standardized methodologies is crucial for generating reproducible and comparable data, which is essential for the successful development of new antibacterial therapies.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Potent inhibitory activity of taniborbactam towards NDM-1 and NDM-1Q119X mutants, and in vitro activity of cefepime/taniborbactam against MBLs producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. venatorx.com [venatorx.com]
- 7. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo pharmacodynamics of new-generation β-lactamase inhibitor taniborbactam (formerly VNRX-5133) in combination with cefepime against serine-β-lactamase-producing Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GSK299423: Application Notes and Protocols
Note to the Reader: As of the latest available information, comprehensive in vivo efficacy studies for GSK299423 in animal models have not been reported in publicly accessible scientific literature. The information provided below is based on the well-documented in vitro mechanism of action of this compound. Consequently, the quantitative data tables and detailed experimental protocols for animal studies, as requested, cannot be generated. This document will instead focus on the established preclinical information regarding this compound's mechanism as a novel bacterial topoisomerase inhibitor.
Introduction
This compound is a novel antibacterial agent developed by GlaxoSmithKline that has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including strains resistant to existing antibiotic classes such as fluoroquinolones.[1] It belongs to a class of compounds known as novel bacterial topoisomerase inhibitors (NBTIs). This document outlines the molecular mechanism of this compound and provides a generalized protocol for evaluating similar compounds in preclinical animal models, which could be adapted for this compound should such studies be undertaken in the future.
Mechanism of Action
This compound targets bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, as they modulate the topological state of the DNA.[2]
The mechanism of this compound is distinct from that of fluoroquinolone antibiotics. While fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks, this compound stabilizes a pre-cleavage state of the enzyme-DNA complex.[1] It binds to a transient, non-catalytic pocket at the interface of the GyrA dimer of DNA gyrase, effectively "bridging" the DNA.[3] This binding prevents the conformational changes necessary for DNA cleavage and strand passage, thereby inhibiting the supercoiling activity of DNA gyrase.[1] This unique mechanism of action is the basis for its efficacy against fluoroquinolone-resistant strains.[1]
Signaling Pathway Diagram
References
GSK299423 solution preparation and storage for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299423 is a potent and novel bacterial topoisomerase inhibitor (NBTI) with a distinct mechanism of action that circumvents fluoroquinolone resistance. It exhibits broad-spectrum antibacterial activity by targeting both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), essential enzymes for bacterial DNA replication, repair, and decatenation. These application notes provide detailed protocols for the preparation and storage of this compound solutions for laboratory use, as well as a standard methodology for determining its antibacterial efficacy.
Physicochemical and Inhibitory Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇N₅O₂S | [1] |
| Molar Mass | 461.58 g/mol | [1] |
| Appearance | Powder | [2] |
| IC₅₀ (S. aureus DNA gyrase) | 150 nM | [3] |
| IC₅₀ (S. aureus Topoisomerase IV) | 653 nM | [3] |
Signaling Pathway of this compound Action
This compound inhibits bacterial DNA replication by stabilizing a pre-cleavage state of the DNA-gyrase/topoisomerase IV complex. This prevents the enzyme from introducing double-strand breaks necessary for relieving DNA supercoiling, ultimately leading to a halt in DNA replication and bacterial cell death.
Figure 1. Mechanism of action of this compound in inhibiting bacterial DNA replication.
Solution Preparation and Storage Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Figure 2. Workflow for preparing this compound stock solution.
Procedure:
-
Calculate the required amount of this compound and DMSO.
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.6158 mg of this compound (Molar Mass = 461.58 g/mol ).
-
Calculation: 0.010 mol/L * 461.58 g/mol * 0.001 L = 0.0046158 g = 4.6158 mg.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected cryovials to avoid repeated freeze-thaw cycles.
Storage and Stability
| Storage Condition | Solid Form | Stock Solution (in DMSO) |
| Short-term (days to weeks) | 0 - 4°C (dry and dark) | 4°C (protected from light) |
| Long-term (months to years) | -20°C (dry and dark) | -20°C or -80°C (protected from light) |
Note on Stability: While specific long-term stability data for this compound in solution is not extensively published, it is recommended to use freshly prepared solutions for optimal results. For stock solutions stored at -20°C or -80°C, it is advisable to use them within 1-3 months. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against Staphylococcus aureus using the broth microdilution method, following general CLSI guidelines.[4]
Materials and Reagents
-
This compound stock solution (10 mM in DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35-37°C)
-
McFarland standard (0.5)
Experimental Workflow
Figure 3. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Procedure
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
This compound Serial Dilution:
-
Prepare a working solution of this compound from the 10 mM stock in CAMHB. The concentration of this working solution should be twice the highest desired final concentration in the assay.
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for Assessing GSK299423 Activity Against Gram-positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods used to assess the in vitro activity of GSK299423, a novel bacterial topoisomerase inhibitor (NBTI), against clinically relevant Gram-positive pathogens. The protocols outlined below are essential for evaluating the potency and antibacterial spectrum of this compound.
Introduction
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that control DNA topology during replication, transcription, and repair.[1][2] Its mechanism of action is distinct from that of fluoroquinolones, as it does not stabilize the enzyme-DNA cleavage complex but rather appears to induce single-stranded DNA breaks.[2] This novel mechanism allows this compound to be effective against strains that have developed resistance to fluoroquinolones.[2] These protocols will focus on methods to quantify the activity of this compound against key Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.
Data Presentation
The following tables summarize the expected in vitro activity of this compound and comparator agents against a range of Gram-positive pathogens. Data for this compound is limited in publicly available literature; therefore, data from structurally and mechanistically similar NBTIs, such as AZ6142 and Gepotidacin (formerly GSK2140944), are included for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound and Comparator NBTIs against Gram-positive Pathogens
| Organism | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | Data not available | Data not available | Data not available |
| AZ6142 | 0.125 | 0.125 | ≤0.015 - 0.25 | |
| Gepotidacin | 0.25 | 0.5 | 0.06 - 1 | |
| Staphylococcus aureus (MRSA) | This compound | Data not available | Data not available | Data not available |
| AZ6142 | 0.125 | 0.25 | 0.03 - 0.25 | |
| Gepotidacin | 0.25 | 0.5 | 0.06 - 1 | |
| Streptococcus pneumoniae | This compound | Data not available | Data not available | Data not available |
| AZ6142 | 0.125 | 0.5 | 0.03 - 0.5 | |
| Gepotidacin | 0.25 | 0.25 | 0.06 - 0.5 | |
| Enterococcus faecalis | This compound | Data not available | Data not available | Data not available |
| AZ6142 | 0.5 | 1 | 0.125 - 2 | |
| Gepotidacin | Data not available | Data not available | Data not available |
Table 2: Summary of Time-Kill Kinetics and Post-Antibiotic Effect (PAE) for NBTIs against Staphylococcus aureus
| Parameter | Compound | Concentration | Result |
| Time-Kill | AZ6142 | 4x MIC | Rapid initial killing up to 8 hours |
| Post-Antibiotic Effect (PAE) | Gatifloxacin (Fluoroquinolone comparator) | 10x MIC | 1.0 - 2.0 hours |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for the specific evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive pathogen.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for staphylococci and enterococci
-
CAMHB supplemented with 2-5% lysed horse blood for streptococci
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare serial twofold dilutions of this compound in the appropriate broth directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for streptococci).
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible growth.
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Log-phase culture of the test organism (~1 x 10^6 CFU/mL)
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Prepare tubes with broth containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube without the drug.
-
Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or broth.
-
Plate a defined volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
Post-Antibiotic Effect (PAE) Assay
Objective: To determine the duration of growth suppression of a bacterial pathogen after a brief exposure to this compound.
Materials:
-
This compound stock solution
-
Log-phase culture of the test organism (~1 x 10^7 CFU/mL)
-
Appropriate broth medium
-
Centrifuge and sterile tubes
-
Shaking water bath or incubator (37°C)
Protocol:
-
Expose a log-phase bacterial culture to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours) in a shaking water bath at 37°C.
-
Include a control tube with no drug exposure.
-
After the exposure period, rapidly remove the drug by either a 1:1000 dilution into pre-warmed drug-free broth or by centrifugation, washing the pellet with sterile saline, and resuspending in pre-warmed drug-free broth.
-
Incubate both the test and control cultures at 37°C.
-
At hourly intervals, determine the viable bacterial count (CFU/mL) for both cultures as described in the time-kill assay.
-
The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the control culture.[3]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Antimicrobial Assays
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Utilizing GSK299423 for Research on Methicillin-Resistant Staphylococcus aureus (MRSA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK299423, a novel bacterial topoisomerase inhibitor (NBTI), in research focused on methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for in vitro evaluation.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide range of antibiotics. This compound is a promising investigational agent that targets bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, repair, and decatenation.[1][2] Its mechanism of action is distinct from that of fluoroquinolones, allowing it to circumvent existing resistance mechanisms.[1][3] this compound has demonstrated potent activity against Gram-positive organisms, including various strains of MRSA.
Mechanism of Action
This compound functions by inhibiting both DNA gyrase and topoisomerase IV in S. aureus. This dual-targeting mechanism contributes to its potent antibacterial activity. Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, NBTIs like this compound are thought to inhibit the catalytic activity of these enzymes without stabilizing double-strand breaks, leading to a different mode of bacterial cell death. This unique mechanism allows this compound to be effective against fluoroquinolone-resistant MRSA strains.
References
- 1. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of GSK299423 in Complex with DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of the antibacterial compound GSK299423 in complex with its target, DNA gyrase. The information is compiled from published research to facilitate the replication and further investigation of this important drug-target interaction.
Introduction
This compound is a novel bacterial topoisomerase inhibitor (NBTI) with potent activity against a broad spectrum of bacterial pathogens, including fluoroquinolone-resistant strains.[1] Its mechanism of action involves the stabilization of a pre-cleavage state of the DNA gyrase-DNA complex, distinct from the mechanism of fluoroquinolones which trap a cleavage complex.[1][2] Understanding the precise molecular interactions between this compound, DNA gyrase, and DNA at an atomic level is crucial for structure-based drug design and the development of new antibacterial agents. X-ray crystallography has been instrumental in elucidating these interactions, revealing a unique binding mode where this compound bridges the DNA and a transient pocket on the GyrA dimer interface.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with DNA gyrase and the crystallographic analysis of the complex.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Organism | Assay | IC50 (nM) |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | 14[1][5] |
| DNA Gyrase | Escherichia coli | Supercoiling | 100[5] |
Table 2: Crystallographic Data for this compound-DNA Gyrase-DNA Complex
| PDB ID | 2XCS[3] |
| Data Collection | |
| Resolution (Å) | 2.10[3] |
| Space Group | P61 |
| Refinement | |
| R-work | 0.183[3] |
| R-free | 0.214[3] |
Signaling Pathway and Mechanism of Action
This compound inhibits DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Unlike fluoroquinolones, which stabilize a DNA-gyrase complex where the DNA is cleaved, this compound stabilizes a state prior to DNA cleavage.[1][2] This inhibits the strand-passage activity of the enzyme, ultimately leading to bacterial cell death. The distinct binding site and mechanism of action explain its efficacy against fluoroquinolone-resistant strains.[1]
Caption: Mechanism of this compound action on DNA gyrase.
Experimental Workflow
The overall workflow for determining the crystal structure of the this compound-DNA gyrase-DNA complex involves several key stages, from protein expression to structure determination.
Caption: X-ray crystallography workflow.
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies for the crystallographic analysis of S. aureus DNA gyrase in complex with inhibitors and DNA.
Protein Expression and Purification of S. aureus DNA Gyrase Fusion Protein
This protocol describes the expression and purification of the S. aureus GyrB27-A56(GKdel/Tyr123Phe) fusion protein, which was successfully used for crystallization. The Tyr123Phe mutation prevents DNA cleavage by the enzyme.
a. Gene Cloning and Expression Vector:
-
The gene encoding the fusion protein, consisting of the C-terminal domain of GyrB (residues 27-56 of GyrB fused to the N-terminus of GyrA) with a deletion of the Greek-key domain and a Tyr123Phe mutation in GyrA, is cloned into a suitable E. coli expression vector with an N-terminal His6-tag.
b. Protein Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-20°C) overnight.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
c. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP).
-
(Optional: His-tag removal) If required, dialyze the eluted protein against a low-imidazole buffer and treat with TEV protease overnight at 4°C.
-
(Optional: Second Ni-NTA step) Pass the cleaved protein through a Ni-NTA column to remove the cleaved His-tag and TEV protease.
-
Further purify the protein by size-exclusion chromatography on a Superdex 200 column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Pool the fractions containing the monomeric protein, concentrate to 10-20 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.
Preparation of DNA Duplex
A 20-base-pair palindromic DNA duplex is used for co-crystallization.
-
Synthesize and purify complementary single-stranded DNA oligonucleotides.
-
Dissolve the oligonucleotides in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Mix the complementary strands in equimolar amounts.
-
Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
Verify the formation of the duplex by native polyacrylamide gel electrophoresis.
Co-crystallization of the this compound-DNA Gyrase-DNA Complex
The hanging-drop vapor diffusion method is commonly used for crystallization.
-
Prepare the complex by mixing the purified DNA gyrase fusion protein, the DNA duplex, and this compound in a molar ratio of approximately 1:1.2:2 (protein dimer:DNA:inhibitor).
-
Incubate the mixture on ice for at least 30 minutes.
-
Set up crystallization trials by mixing 1 µL of the complex solution with 1 µL of the reservoir solution and equilibrating against 500 µL of the reservoir solution at 20°C.
-
Screen a wide range of crystallization conditions. A reported successful condition for a similar complex involved a reservoir solution of 11% PEG 5000 MME and 150 mM bis-tris pH 6.2.
-
Monitor the drops for crystal growth over several days to weeks.
X-ray Data Collection and Processing
a. Cryo-protection:
-
Prepare a cryo-protectant solution by adding a suitable cryoprotectant (e.g., 20-25% glycerol or ethylene glycol) to the reservoir solution.
-
Briefly soak the crystals in the cryo-protectant solution before flash-cooling.
b. Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in a cryo-stream (100 K).
-
Collect diffraction data using a synchrotron X-ray source.
-
Collect a complete dataset by rotating the crystal and collecting diffraction images at different orientations.
c. Data Processing:
-
Index and integrate the diffraction images using software such as XDS or MOSFLM.
-
Scale and merge the integrated intensities using programs like SCALA or AIMLESS from the CCP4 suite.
Structure Solution and Refinement
-
Solve the structure by molecular replacement using a previously determined structure of DNA gyrase as a search model (e.g., PDB ID 1I7D).
-
Refine the initial model against the experimental data using software such as REFMAC5 or PHENIX.
-
Manually build the model into the electron density maps using programs like Coot.
-
Iterate between refinement and manual model building until the R-work and R-free values converge and the model has good geometry.
-
Validate the final structure using tools like MolProbity.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. pages.vassar.edu [pages.vassar.edu]
- 3. Crystal growth: Protein-DNA complexes - CCP4 wiki [wiki.uni-konstanz.de]
- 4. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression, purification, crystallization and preliminary X-ray crystallographic analysis of the C-terminal domain of the GyrA subunit of DNA gyrase from Staphylococcus aureus strain Mu50 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK299423 Technical Support Center: Overcoming Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with GSK299423 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel antibiotic agent that functions as a bacterial topoisomerase inhibitor.[1][2] It specifically targets DNA gyrase (a type IIA topoisomerase), an enzyme essential for bacterial DNA replication.[1][3][4][5] Its mechanism involves stabilizing a pre-cleavage state of the enzyme-DNA complex, which prevents the separation of DNA strands and inhibits double-strand DNA cleavage.[1][3] This mode of action is distinct from that of fluoroquinolone antibiotics, allowing this compound to be effective against many fluoroquinolone-resistant bacterial strains.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] The compound is largely insoluble in aqueous solutions and ethanol.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, aseptically add a calculated volume of high-purity DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., 10 mM).[6] To ensure complete dissolution, it is recommended to vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicating the vial for 5-10 minutes can aid dissolution.[6]
Q4: How should I store this compound powder and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and in the dark.[8] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[6][8]
Troubleshooting Guide
Q5: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several potential causes and solutions:
-
Final Concentration is Too High: The effective concentration in your assay may be lower than the solubility limit in your specific cell culture medium. It is crucial to determine the maximum soluble concentration experimentally.
-
Improper Dilution Technique: Avoid adding the concentrated DMSO stock directly into a large volume of media. A recommended technique is to first dilute the stock solution into a small volume of media, mix it well, and then add this intermediate dilution to the final volume.[6] This gradual dilution helps to prevent localized high concentrations that can lead to immediate precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) as higher concentrations can be toxic to cells. For sensitive cell lines, the DMSO concentration may need to be even lower.
-
Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility.
Q6: I am not observing the expected biological activity. Could this be a solubility issue?
A6: Yes, a lack of biological activity can be directly related to poor solubility. If this compound precipitates, its effective concentration in the medium will be significantly lower than intended, leading to a diminished or absent effect. It is recommended to visually inspect your culture plates under a microscope for any signs of compound precipitation before and during the experiment.
Q7: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A7: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium, covering a range of concentrations above and below your intended working concentration. Incubate these samples under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.[6] The highest concentration that remains clear and free of visible precipitate (inspected by eye and with a microscope) is the maximum working concentration you should use.[6]
Data Presentation
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Details |
| Solvent | High-Purity DMSO | This compound is poorly soluble in aqueous solutions. |
| Stock Concentration | 10-20 mM (typical) | Higher concentrations minimize the volume of DMSO added to the final culture. |
| Dissolution Method | 1. Add DMSO to powder. 2. Vortex for 1-2 minutes. 3. If needed, sonicate for 5-10 minutes. | Ensure the compound is fully dissolved before making aliquots.[6] |
| Storage (Powder) | -20°C (long-term) or 4°C (short-term) | Keep dry and protected from light.[8] |
| Storage (Stock Solution) | -20°C in single-use aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity.[6] |
| Final DMSO in Media | < 0.5% (general recommendation) | Always perform a solvent control experiment to check for cellular toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is 461.58 g/mol .[8] For 1 mL of a 10 mM stock solution, you would need 4.62 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Aseptically add the calculated volume of high-purity DMSO (e.g., 1 mL for the example above) to the tube.
-
Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the powder is dissolved. Visually inspect for any remaining solid particles.
-
Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Aliquot and Store: Once the solution is clear, aliquot it into smaller, sterile cryovials for single use. Store these aliquots at -20°C.
Protocol 2: Workflow for Testing Solubility in Cell Culture Media
-
Prepare Dilutions: Based on your desired final concentration, prepare a series of dilutions of your this compound stock solution directly into your complete cell culture medium in a multi-well plate. Include a vehicle control (DMSO only) at the highest concentration you will be using.
-
Incubate: Place the plate in a cell culture incubator (37°C, 5% CO2) for a time period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points, carefully inspect the wells for any signs of precipitation. This can appear as a fine dust, cloudiness, or larger crystals.
-
Microscopic Examination: Use a microscope to confirm the absence of precipitate. What may not be visible to the naked eye can often be seen under magnification.
-
Determine Maximum Concentration: The highest concentration that remains completely clear throughout the incubation period is your maximum working concentration for those specific conditions.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. | BioWorld [bioworld.com]
- 2. GSK 299423 - Wikipedia [en.wikipedia.org]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Stock Solution [mmbio.byu.edu]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Addressing hERG Toxicity in Novel Bacterial Topoisomerase Inhibitors (NBTIs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel bacterial topoisomerase inhibitors (NBTIs) and managing associated hERG toxicity.
Frequently Asked Questions (FAQs)
Q1: What is hERG toxicity and why is it a concern for Novel Bacterial Topoisomerase Inhibitors (NBTIs)?
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) crucial for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation, which can escalate to a life-threatening arrhythmia called Torsades de Pointes (TdP).[2][4] NBTIs, a promising class of antibiotics, often exhibit off-target affinity for the hERG channel, presenting a significant hurdle in their clinical development due to potential cardiotoxicity.[1][5][6][7] This class-related toxicity has led to the discontinuation of several promising NBTI candidates from clinical trials.[5]
Q2: What are the common structural features of NBTIs that contribute to hERG inhibition?
Many NBTIs share a pharmacophore that unfortunately overlaps with that of known hERG inhibitors. This typically includes a basic nitrogen center flanked by aromatic or hydrophobic groups.[1] The lipophilicity and basicity (pKa) of the molecule are key drivers of hERG binding.[5][8] Specifically, a central tertiary amine is a common feature in potent hERG inhibitors.[9][10]
Q3: What are the primary strategies to mitigate hERG toxicity in NBTI drug discovery?
Medicinal chemistry efforts to reduce hERG liability in NBTIs focus on several key strategies:[3][8][11]
-
Reduce Lipophilicity: Decreasing the overall greasiness of the molecule can lower its affinity for the hydrophobic regions of the hERG channel.[1][8]
-
Modulate Basicity: Lowering the pKa of basic amine groups can reduce their interaction with the channel. This can be achieved by introducing electron-withdrawing groups or replacing basic moieties with non-basic linkers like amides.[8][9][12][13][14]
-
Introduce Polar Groups: Adding polar functional groups can decrease hERG binding by altering the molecule's physicochemical properties.[12][13]
-
Conformational Restriction: Locking the molecule into a conformation that is less favorable for hERG binding can be an effective strategy.[3][11]
Q4: What are the standard assays for evaluating hERG toxicity?
A tiered approach is typically used to assess hERG liability:
-
In Silico Models: Computational models are used in the early stages to predict the hERG inhibition potential of a large number of compounds, helping to prioritize synthesis and testing.[4][15][16][17]
-
Binding Assays: Radioligand binding assays using membranes from cells expressing the hERG channel provide a high-throughput method to determine a compound's affinity for the channel.
-
Electrophysiology Assays: The gold standard for assessing hERG inhibition is the patch-clamp technique, performed on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[2][18] This can be done manually or using automated, higher-throughput systems.[1][18]
-
In Vivo Studies: For lead candidates, in vivo electrocardiogram (ECG) monitoring in animal models is conducted to directly assess QT interval prolongation.[19]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in hERG Electrophysiology Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in hERG IC50 values between experiments. | Compound Solubility Issues: The NBTI may be precipitating in the aqueous assay buffer, leading to an inaccurate test concentration. | 1. Visually inspect solutions for precipitation. 2. Measure the aqueous solubility of the compound under the assay conditions. 3. Consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect the hERG current. |
| Compound Adsorption: The compound may be adsorbing to the plasticware of the automated patch-clamp system. | 1. Use low-adsorption plates and tips. 2. Pre-incubate the system with a solution of the compound to saturate binding sites. | |
| Cell Line Instability: The expression level of the hERG channel in the cell line may be inconsistent over time. | 1. Regularly check the cell line for stable hERG expression using a positive control. 2. Use cells within a defined passage number range. | |
| Current Rundown: The hERG current may decrease over the course of the experiment, independent of the test compound.[20] | 1. Monitor the stability of the current with a vehicle control over the same time period as the compound application. 2. Optimize the intracellular solution composition to improve current stability. |
Guide 2: Discrepancy Between In Vitro hERG Data and In Vivo QT Prolongation
| Problem | Possible Cause | Troubleshooting Steps |
| Potent hERG inhibition observed in vitro, but no significant QT prolongation in vivo. | High Plasma Protein Binding: If the NBTI is highly bound to plasma proteins, the free concentration available to interact with the hERG channel in vivo may be much lower than the total concentration.[21] | 1. Perform a hERG serum shift assay to measure IC50 in the presence of serum proteins.[21] 2. Determine the fraction of unbound drug in plasma for the relevant species. |
| Rapid Metabolism: The compound may be rapidly metabolized in vivo to inactive metabolites. | 1. Conduct in vitro and in vivo metabolic stability studies. 2. Identify the major metabolites and test their activity on the hERG channel. | |
| Multi-channel Effects: The compound may inhibit other cardiac ion channels that counteract the effect of hERG block.[2] | 1. Profile the compound against a panel of other key cardiac ion channels (e.g., Nav1.5, Cav1.2). | |
| Weak hERG inhibition in vitro, but significant QT prolongation in vivo. | Active Metabolites: A metabolite of the NBTI may be a more potent hERG inhibitor than the parent compound. | 1. Identify the major metabolites and assess their hERG liability. |
| Inhibition of hERG Channel Trafficking: The compound may not directly block the channel pore but could interfere with the synthesis or transport of the hERG protein to the cell membrane. | 1. Conduct long-term incubation studies (24-48 hours) followed by electrophysiological assessment. |
Data Presentation
Table 1: hERG Inhibition and Antibacterial Activity of Selected NBTIs
| Compound | hERG IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| GSK945237 | 238 | - | - | [6] |
| Gepotidacin | 588 µg/mL | - | - | [7][22] |
| Amide 1a | >100 | 0.25 | >64 | [22] |
| Amine 2a | 15 | 0.125 | >64 | [22] |
| Compound 12 | 1.22 | 0.25 | >64 | [14] |
Note: Data is compiled from various sources and assay conditions may differ.
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Inhibition
This protocol outlines a general procedure for assessing hERG inhibition using an automated patch-clamp system.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Passage cells regularly to maintain optimal health and channel expression.
-
Harvest cells at 70-90% confluency for experiments.
2. Solutions and Compounds:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
Prepare stock solutions of test compounds (typically in DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should be ≤0.5%.
3. Automated Patch-Clamp Procedure:
-
Prepare the automated patch-clamp instrument according to the manufacturer's instructions.
-
Dispense the cell suspension, external solution, and internal solution into the appropriate wells of the patch-clamp plate.
-
Initiate the automated process of cell capture, gigaseal formation, and whole-cell access.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
After establishing a stable baseline current, apply the vehicle control followed by increasing concentrations of the test compound.
-
Apply a positive control (e.g., a known hERG blocker like E-4031 or cisapride) at the end of the experiment to confirm assay sensitivity.[18]
4. Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Normalize the current to the baseline current before compound addition.
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [biomaxlab.net]
- 3. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hERG Liability Classification Models Using Machine Learning Techniques - Simulations Plus [simulations-plus.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. drughunter.com [drughunter.com]
- 9. Secure Verification [imagine.imgge.bg.ac.rs]
- 10. iris.cnr.it [iris.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. Left-Hand Side Exploration of Novel Bacterial Topoisomerase Inhibitors to Improve Selectivity against hERG Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amide containing NBTI antibacterials with reduced hERG inhibition, retained antimicrobial activity against gram-positive bacteria and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG-toxicity prediction using traditional machine learning and advanced deep learning techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the metabolic stability of the novel bacterial topoisomerase inhibitor (NBTI) GSK299423 and related N-benzyl-2-phenyl-benzimidazole thiones.
Frequently Asked Questions (FAQs)
Q1: My NBTI compound shows high clearance in preliminary in vitro metabolic assays. What are the likely metabolic hotspots?
A1: Based on studies of structurally related N-benzyl benzimidazoles, the primary metabolic hotspots are likely to be the benzimidazole core and the benzyl ring.[1] Mono- or di-hydroxylation on the benzimidazole backbone is a major biotransformation pathway. The phenyl ring is also susceptible to hydroxylation.
Q2: How can I improve the metabolic stability of my lead NBTI compound?
A2: Several strategies can be employed to enhance metabolic stability:
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Modification of the Benzyl Ring: Introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can prevent phenolic hydroxylation and improve microsomal stability.[1]
-
Blocking Metabolic Sites: If specific sites of metabolism are identified, they can be blocked. For instance, replacing a metabolically labile hydrogen with a fluorine atom can be effective.
-
Cyclic Modifications: Introducing cyclic modifications to the benzimidazole ring can be explored to potentially improve both inhibitory activity and metabolic stability.[1]
-
Alteration of Physicochemical Properties: Optimizing properties like pKa and logD can influence a compound's susceptibility to metabolic enzymes and its overall pharmacokinetic profile.
Q3: I am observing significant variability in my microsomal stability assay results. What are the common causes and how can I troubleshoot this?
A3: Variability in microsomal stability assays can arise from several factors:
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Microsome Quality: Ensure you are using a consistent source and batch of liver microsomes, as there can be lot-to-lot variability in enzymatic activity.
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Cofactor Stability: The NADPH regenerating system is crucial. Prepare it fresh and ensure all components are stored correctly. In the absence of NADPH, degradation should be minimal for compounds primarily metabolized by cytochrome P450 enzymes.
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Incubation Conditions: Maintain consistent temperature (37°C), pH (typically 7.4), and shaking speed throughout the incubation.
-
Compound Solubility: Poor solubility can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation mixture. The final concentration of organic solvents like DMSO should be kept low (typically ≤1%).
-
Non-specific Binding: Highly lipophilic compounds may bind non-specifically to the microsomal proteins or plasticware, leading to an overestimation of metabolism. Including a control without NADPH can help assess non-specific binding.
Q4: My compound appears stable in microsomes but has a short half-life in vivo. What could be the reason?
A4: Discrepancies between in vitro and in vivo data can occur due to:
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Alternative Clearance Pathways: Microsomal assays primarily assess Phase I metabolism. Other clearance mechanisms, such as Phase II metabolism (e.g., glucuronidation), renal excretion, or biliary excretion, are not fully captured and may be significant in vivo.
-
Poor Bioavailability: The compound may have low absorption from the gastrointestinal tract if administered orally.
-
Rapid Distribution: The compound may rapidly distribute into tissues, leading to a decrease in plasma concentration that is not related to metabolism.
-
Transporter-Mediated Clearance: Active transport into organs of elimination can lead to rapid clearance.
Data Presentation: Metabolic Stability of N-Benzyl Benzimidazole Analogs
While specific in vitro metabolic stability data for this compound is not publicly available, the following table summarizes the metabolic stability of a series of related N-benzyl benzimidazole FabI inhibitors in mouse liver microsomes. This data can serve as a valuable reference for understanding structure-metabolism relationships within this chemical class.[1]
| Compound ID | R1 | R2 | R3 | R4 | R5 | t½ (min) |
| 1 | H | H | H | H | H | 12.3 ± 0.3 |
| 2 | H | H | H | H | 4'-OH | 1.8 ± 0.1 |
| 3 | H | H | H | H | 4'-NH2 | 145.7 ± 11.2 |
| 4 | H | H | H | H | 4'-Cl | 22.8 ± 1.1 |
| 5 | H | H | H | H | 3',4'-diCl | 43.1 ± 1.2 |
| 16 | H | H | Cl | H | 4'-Cl | 35.8 ± 0.9 |
| 17 | H | H | CH3 | CH3 | 4'-Cl | 12.0 ± 0.5 |
*Data adapted from a study on N-benzyl benzimidazole based FabI inhibitors.[1] The half-life (t½) was determined in mouse hepatic microsomes.
Experimental Protocols
Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Cofactor solution (e.g., MgCl2)
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Positive control compounds (with known metabolic stability)
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test and control compounds by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system and cofactor solutions according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for a few minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Mandatory Visualizations
Proposed Metabolic Pathways of N-Benzyl Benzimidazoles
Caption: Proposed metabolic pathways for N-benzyl benzimidazole compounds.
Experimental Workflow for Microsomal Stability Assay
Caption: General workflow for a microsomal stability assay.
Troubleshooting Logic for Microsomal Stability Assays
Caption: Troubleshooting logic for high variability in microsomal stability assays.
References
Strategies to reduce off-target effects of GSK299423 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of GSK299423 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that potently inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3] Its mechanism of action is distinct from that of fluoroquinolone antibiotics.[1] While NBTIs are generally reported to have minimal cross-reactivity with human topoisomerases, some newer analogs in this class have shown activity against human topoisomerase IIα.[1][4] Therefore, it is crucial to experimentally validate the selectivity of this compound in your specific cellular model.
Q2: What are the potential off-target effects of this compound in mammalian cells?
While specific off-target effects of this compound in mammalian cells are not extensively documented in publicly available literature, general concerns for small molecule inhibitors in cellular assays include:
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Interaction with structurally related proteins: The compound could bind to other ATP-binding proteins or enzymes with similar structural motifs.
-
Inhibition of host cell topoisomerases: Although designed to be selective for bacterial enzymes, potential inhibition of human topoisomerases should be evaluated.
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Kinase inhibition: Many small molecules exhibit off-target kinase activity.
-
Compound promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.
-
Cytotoxicity: At higher concentrations, the compound may induce cell death or inhibit proliferation through mechanisms unrelated to its primary target.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for the on-target phenotype. It is recommended to work at concentrations at or slightly above the EC50 and to avoid using concentrations significantly higher than this.
Troubleshooting Guide: Strategies to Reduce and Validate Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.
Issue 1: Unexpected or inconsistent phenotypic results.
If you observe a cellular phenotype that is inconsistent or difficult to reproduce, it may be due to an off-target effect.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: The potency of this compound in producing the observed phenotype should correlate with its on-target activity. A steep and monophasic dose-response curve suggests a specific effect, while a shallow or biphasic curve may indicate off-target activities or toxicity at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical scaffold that targets the same bacterial topoisomerase. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Employ a Negative Control Compound: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control. This compound should not produce the same phenotype if the effect is on-target.
Issue 2: Confirming on-target engagement in a cellular context.
It is essential to confirm that this compound is binding to its intended target (if ectopically expressed in a cellular model) or to assess its engagement with potential off-targets in mammalian cells.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[5][6][7][8][9] An increase in the melting temperature of a protein in the presence of this compound indicates direct binding.
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged protein.[10][11][12][13][14] It provides a quantitative measure of compound affinity and residence time in living cells.
Issue 3: Identifying potential off-targets.
To identify which unintended proteins this compound might be interacting with, several profiling methods can be employed.
Troubleshooting Steps:
-
Biochemical Kinase Profiling: Screen this compound against a panel of recombinant human kinases at a fixed concentration (e.g., 1 µM). Follow up with IC50 determination for any kinases that show significant inhibition.[15][16][17][18]
-
Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin and use it to pull down interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Computational Profiling: Use in silico tools to predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands for various proteins.[18][19][20]
Issue 4: Validating a suspected off-target effect.
Once a potential off-target has been identified, its relevance to the observed cellular phenotype needs to be confirmed.
Troubleshooting Steps:
-
Genetic Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.[21] If the phenotype induced by this compound is diminished or absent in the knockdown/knockout cells, it suggests the phenotype is mediated by that off-target.
-
Overexpression of the Off-Target: Overexpressing the suspected off-target protein may potentiate the phenotypic effect of this compound.
-
Point Mutations: If the binding site of this compound on the off-target protein can be predicted, introducing point mutations in this site should abrogate the inhibitor's effect.
Data Presentation
Table 1: Example Data from a Biochemical Kinase Selectivity Panel
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 80% | 250 |
| Off-Target Kinase C | 45% | >10,000 |
| Off-Target Kinase D | 10% | >10,000 |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Protein Target | Vehicle Control Tm (°C) | This compound (10 µM) Tm (°C) | ΔTm (°C) |
| On-Target Protein X | 52.1 | 56.5 | +4.4 |
| Off-Target Protein Y | 58.3 | 58.5 | +0.2 |
| Control Protein Z | 65.0 | 65.1 | +0.1 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in intact cells.[5][6][7][8][9]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantification: Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Protocol 2: Validating Off-Target Effects using CRISPR/Cas9 Knockout
This protocol is used to confirm if a suspected off-target is responsible for an observed phenotype.[21]
Methodology:
-
gRNA Design: Design and clone a guide RNA (gRNA) specific to the gene of the suspected off-target protein into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA construct into your cell line of interest.
-
Selection and Validation: Select single-cell clones and validate the knockout of the target protein by Western blotting or sequencing.
-
Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with a dose range of this compound.
-
Analysis: Compare the phenotypic response between the two cell lines. The absence or significant reduction of the phenotype in the knockout cells validates the off-target effect.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CETSA [cetsa.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. domainex.co.uk [domainex.co.uk]
- 18. academic.oup.com [academic.oup.com]
- 19. news-medical.net [news-medical.net]
- 20. bioengineer.org [bioengineer.org]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting resistance development to GSK299423 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance development to GSK299423 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI). It targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] Its mechanism is distinct from that of fluoroquinolones. Instead of stabilizing the enzyme-DNA cleavage complex, this compound binds to a transient, non-catalytic pocket at the dimer interface of the GyrA subunits of DNA gyrase and intercalates with the DNA.[5][6] This stabilizes a pre-cleavage state of the enzyme-DNA complex, preventing DNA strand separation and subsequent supercoiling, which ultimately inhibits DNA replication.[7]
Q2: We are observing a loss of this compound efficacy in our long-term bacterial cultures. What are the potential mechanisms of resistance?
A2: The primary mechanism of resistance to this compound and other NBTIs is the acquisition of mutations in the genes encoding the subunits of its target enzymes, DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE).[1][3][4] These mutations often occur in or near the drug-binding pocket, reducing the affinity of this compound for its target. Unlike fluoroquinolones, where resistance is often linked to the quinolone resistance-determining region (QRDR), NBTI resistance mutations are found in different locations, which is why this compound can be effective against fluoroquinolone-resistant strains.[1][5]
Q3: Is cross-resistance with fluoroquinolones expected in this compound-resistant strains?
A3: Generally, there is a lack of cross-resistance between this compound and fluoroquinolones.[1] The binding site of this compound on the DNA gyrase-DNA complex is distinct from the binding site of fluoroquinolones.[5][6][7] Therefore, mutations that confer resistance to this compound typically do not affect fluoroquinolone susceptibility, and vice versa. However, it is always advisable to experimentally confirm the susceptibility profile of your resistant isolates to a panel of antibiotics.
Troubleshooting Guides
Problem 1: My bacterial culture has developed resistance to this compound. How can I confirm the mechanism of resistance?
Solution:
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Determine the Minimum Inhibitory Concentration (MIC): Perform MIC testing on the suspected resistant isolate and compare it to the parental (susceptible) strain. A significant increase in the MIC for this compound is indicative of resistance.
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Sequence the Target Genes: The most direct way to identify the resistance mechanism is to sequence the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). Look for point mutations that lead to amino acid substitutions, particularly in regions known to be involved in NBTI binding.
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Whole-Genome Sequencing (WGS): For a more comprehensive analysis, consider WGS to identify any other potential resistance mechanisms, such as mutations in efflux pump regulators or other unforeseen targets.
Problem 2: I am trying to generate this compound-resistant mutants in the lab. What is a reliable method?
Solution:
A common and effective method is through serial passage on agar plates containing increasing concentrations of this compound.
-
Initial Plating: Plate a high-density bacterial culture (e.g., 10^8 to 10^10 CFU) onto agar plates containing this compound at 2x, 4x, and 8x the MIC of the parental strain.
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Incubation: Incubate the plates under appropriate conditions until colonies appear.
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Colony Selection and MIC Confirmation: Pick individual colonies and grow them in liquid culture. Confirm the increase in MIC for this compound compared to the parental strain.
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Serial Passaging: Streak the confirmed resistant colonies onto new agar plates with a higher concentration of this compound. Repeat this process for several passages to select for higher levels of resistance.
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Characterization: Once stable resistant mutants are obtained, characterize them by sequencing the target genes as described in the solution to Problem 1.
Quantitative Data
Table 1: In Vitro Activity of this compound against Susceptible Bacterial Strains
| Bacterial Species | IC50 (nM) |
| Staphylococcus aureus DNA gyrase | 14[7][8][9] |
| Escherichia coli DNA gyrase | 100[8][9] |
Table 2: MIC Values of NBTIs and Fluoroquinolones against S. aureus and Resistant Mutants
| Strain/Substitution(s) | CIP MIC (µg/ml) | LVX MIC (µg/ml) | AZ6142 MIC (µg/ml) | AZ0217 MIC (µg/ml) | MCHEM18 MIC (µg/ml) |
| S. aureus ARC516 (parent) | 0.125 | 0.125 | 0.03 | 0.06 | 0.06 |
| GyrA P36S | 0.06 | 0.125 | 0.125 | 0.25 | 0.25 |
| GyrA D83G | 0.125 | 0.25 | 0.06 | 0.25 | 8 |
| GyrA M121K | 0.125 | 0.25 | 0.5 | 1 | 2 |
| GyrB D473N | 0.125 | 0.25 | 0.25 | 0.5 | 0.5 |
| GyrB R455H | 0.125 | 0.25 | 0.25 | 0.5 | 0.5 |
Data extracted from a study on NBTI resistance in Staphylococcus aureus.[3] CIP: Ciprofloxacin, LVX: Levofloxacin, AZ6142, AZ0217, MCHEM18 are representative NBTIs.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/ml. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/ml in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Identification of Resistance Mutations by Sanger Sequencing
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Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and the this compound-resistant bacterial strains using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers to amplify the entire coding regions of gyrA, gyrB, parC, and parE genes.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant strain with the sequence from the parental strain to identify any nucleotide changes. Translate the nucleotide sequences to identify any resulting amino acid substitutions.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Protocol for generating this compound resistant mutants.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of inhibition of novel bacterial topoisomerase inhibitors from characterization of resistant mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Optimizing GSK299423 dosage for effective bacterial growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing GSK299423 dosage for effective bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI).[1][2] It functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, repair, and decatenation in bacteria.[5] this compound's mechanism is distinct from that of fluoroquinolone antibiotics, which allows it to be effective against many fluoroquinolone-resistant bacterial strains.[1][5] It stabilizes a pre-cleavage state of the enzyme-DNA complex, preventing the DNA strand-passage reaction.[1]
Q2: Which types of bacteria are susceptible to this compound?
A2: this compound has demonstrated potent broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. This includes clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecium.[1]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.[6][7] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum, meaning it is the lowest concentration required to kill the bacteria.[2][8][9]
Q4: How can I determine if this compound is bactericidal or bacteriostatic against a specific bacterium?
A4: The relationship between the MIC and MBC values indicates whether an antibiotic is bactericidal or bacteriostatic. Generally, if the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is considered bactericidal.[2] If the MBC is significantly higher than the MIC, it is considered bacteriostatic.
Troubleshooting Guides
This section addresses common issues that may arise during the determination of MIC and MBC values for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results across replicates. | 1. Inaccurate serial dilutions.2. Variation in inoculum density.3. Contamination of the bacterial culture or media. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Standardize the inoculum to a 0.5 McFarland standard.3. Use aseptic techniques throughout the procedure and check the purity of the culture before starting the assay. |
| No bacterial growth in the positive control well. | 1. Inoculum was not viable.2. Incorrect incubation conditions (temperature, time, atmosphere).3. Problem with the growth medium. | 1. Use a fresh, actively growing bacterial culture.2. Verify incubator settings.3. Check the quality and expiration date of the Mueller-Hinton Broth (MHB). |
| Growth observed in all wells, including high concentrations of this compound. | 1. The bacterial strain is highly resistant to this compound.2. The this compound stock solution has degraded.3. The initial inoculum was too high. | 1. Test a wider range of concentrations.2. Prepare a fresh stock solution of this compound.3. Ensure the inoculum is standardized to the correct density. |
| Difficulty in determining the exact MBC endpoint. | 1. "Skipped" wells, where growth appears at a higher concentration after a well with no growth.2. The presence of persister cells. | 1. Repeat the experiment, paying close attention to pipetting accuracy.2. Increase the incubation time of the MBC plates to allow for the growth of slow-growing persister cells. |
| Precipitation of this compound in the growth medium. | 1. Poor solubility of this compound in the aqueous medium.2. Interaction with components of the medium. | 1. Ensure the solvent used to dissolve this compound is appropriate and that the final concentration of the solvent in the medium is not inhibitory to bacterial growth.2. Consider using a different broth formulation if solubility issues persist, though this may deviate from standard protocols. |
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from your experiments. Users should populate these tables with their own results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | User-defined |
| Staphylococcus aureus (MRSA) | e.g., BAA-1720 | User-defined |
| Streptococcus pneumoniae | e.g., 49619 | User-defined |
| Escherichia coli | e.g., 25922 | User-defined |
| Pseudomonas aeruginosa | e.g., 27853 | User-defined |
| Enterococcus faecium | e.g., 700221 | User-defined |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | e.g., 29213 | User-defined | User-defined | User-defined | Bactericidal/Bacteriostatic |
| Staphylococcus aureus (MRSA) | e.g., BAA-1720 | User-defined | User-defined | User-defined | Bactericidal/Bacteriostatic |
| Streptococcus pneumoniae | e.g., 49619 | User-defined | User-defined | User-defined | Bactericidal/Bacteriostatic |
| Escherichia coli | e.g., 25922 | User-defined | User-defined | User-defined | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa | e.g., 27853 | User-defined | User-defined | User-defined | Bactericidal/Bacteriostatic |
| Enterococcus faecium | e.g., 700221 | User-defined | User-defined | User-defined | Bactericidal/Bacteriostatic |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[10]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with inoculum and no drug) and a negative control (wells with media only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of GSK299422 that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is based on the CLSI M26-A guidelines.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. researchgate.net [researchgate.net]
- 3. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-Wide Identification of Antimicrobial Intrinsic Resistance Determinants in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
- 6. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibiotic Tolerance in Pseudomonas aeruginosa for Aminoglycosides and Its Predicted Gene Regulations through In-Silico Transcriptomic Analysis [mdpi.com]
- 9. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to mitigate efflux pump-mediated resistance to GSK299423 in Gram-negative bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated resistance to GSK299423 in Gram-negative bacteria.
Troubleshooting Guides
Problem: Reduced susceptibility of Gram-negative bacteria to this compound in your experiments.
Possible Cause: Overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism of reduced antibiotic susceptibility in Gram-negative bacteria.[1][2][3] These pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target, DNA gyrase and topoisomerase IV.[4][5][6][7]
Solution Workflow:
-
Confirm Efflux Pump Involvement: The first step is to determine if efflux is the primary mechanism of the observed reduced susceptibility. This can be achieved by comparing the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known efflux pump inhibitor (EPI).
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Quantify Efflux Activity: Perform a real-time efflux assay using a fluorescent substrate to visualize and quantify the activity of the efflux pumps in your bacterial strain.
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Identify Potential Efflux Pump(s): Based on the bacterial species you are working with, you can infer the likely efflux pump families involved (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa).[8][9][10]
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Evaluate Combination Therapy: Test the synergistic effect of this compound with a suitable EPI using a checkerboard assay to determine the optimal concentrations for restoring susceptibility.
Below is a visual representation of the troubleshooting workflow:
Caption: Troubleshooting workflow for investigating reduced this compound susceptibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel bacterial topoisomerase inhibitor.[4] It has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including some fluoroquinolone-resistant strains.[4] Its mechanism of action is distinct from that of fluoroquinolones; it stabilizes a pre-cleavage state of the enzyme-DNA complex, thereby inhibiting DNA replication.[4][5]
Q2: What are efflux pumps and how do they cause antibiotic resistance?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[1][2][3] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps are major contributors to multidrug resistance.[2][3][11] By expelling antibiotics, these pumps prevent the drugs from reaching their intracellular targets at effective concentrations.[11]
The structure of a typical RND efflux pump in Gram-negative bacteria is a tripartite system:
Caption: Diagram of a tripartite RND efflux pump in Gram-negative bacteria.
Q3: How can I determine if this compound is a substrate for efflux pumps in my bacterial strain?
You can use a combination of microbiological and molecular techniques:
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MIC Potentiation Assay: Compare the MIC of this compound alone and in the presence of a broad-spectrum efflux pump inhibitor like Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI suggests that this compound is an efflux pump substrate.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrB, mexB) in your resistant isolates compared to a susceptible reference strain. Upregulation of these genes can indicate an efflux-based resistance mechanism.
-
Efflux Assays: Directly measure the extrusion of a fluorescent dye that is a known efflux pump substrate (e.g., ethidium bromide, Nile Red) in the presence and absence of this compound. Competition for the pump would result in increased intracellular accumulation of the dye.
Q4: Which efflux pump inhibitors can I use in my experiments?
Phenylalanine-Arginine β-Naphthylamide (PAβN) is a widely used broad-spectrum inhibitor of RND-type efflux pumps and can be used to potentiate the activity of various antibiotics.[12] Another commonly used EPI is 1-(1-naphthylmethyl)-piperazine (NMP). It is important to note that the efficacy of these inhibitors can vary between different bacterial species and efflux pump systems.
Note: While there is no specific quantitative data available for the potentiation of this compound by these EPIs, the following table provides an example of how to present data on the potentiation of a fluoroquinolone (a class of topoisomerase inhibitors) by PAβN in Pseudomonas aeruginosa, which can serve as a template for your own experiments with this compound.
Table 1: Example of MIC Reduction of Levofloxacin in the Presence of PAβN against P. aeruginosa
| Strain | MIC of Levofloxacin (µg/mL) | MIC of Levofloxacin + 20 µg/mL PAβN (µg/mL) | Fold Reduction in MIC |
| Wild-Type | 2 | 0.125 | 16 |
| MexAB-OprM Overexpressing | 16 | 0.25 | 64 |
This data is illustrative and based on previously published results for levofloxacin.[12] Researchers should generate their own data for this compound.
Key Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic effect of this compound in combination with an efflux pump inhibitor.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the EPI in a suitable solvent.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Serially dilute this compound along the y-axis and the EPI along the x-axis.
-
Inoculate: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.
-
Incubate: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of this compound + FIC of EPI
-
-
Interpret the Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Caption: Workflow for a checkerboard assay to test for antibiotic synergy.
Protocol 2: Ethidium Bromide Accumulation/Efflux Assay
Objective: To measure the real-time efflux of a fluorescent substrate, indicating efflux pump activity.
Methodology:
-
Prepare Bacterial Cells: Grow bacteria to mid-log phase, then wash and resuspend the cells in a buffer without a carbon source to de-energize them.
-
Load with Ethidium Bromide: Incubate the de-energized cells with ethidium bromide. In the absence of an energy source, the dye will accumulate inside the cells.
-
Initiate Efflux: Add a carbon source (e.g., glucose) to energize the cells and initiate efflux.
-
Measure Fluorescence: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux.
-
Test Inhibition: To test the effect of this compound or an EPI, add the compound during the loading or efflux phase and compare the fluorescence curve to the control.
Caption: Experimental workflow for an ethidium bromide efflux assay.
References
- 1. Ethidium bromide accumulation assay [bio-protocol.org]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 6. Proof of an Outer Membrane Target of the Efflux Inhibitor Phe-Arg-β-Naphthylamide from Random Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 11. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
GSK299423 stability in different experimental buffers and media
Welcome to the technical support center for GSK299423. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the general recommendations for storing this compound solutions?
A2: Stock solutions of this compound, once prepared, should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can impact the stability of the compound. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term stability at this temperature should be validated.
Q3: Is this compound stable in aqueous buffers and cell culture media?
A3: The stability of this compound in aqueous solutions, including experimental buffers and cell culture media, is a critical parameter that should be determined experimentally under your specific conditions (pH, temperature, and presence of other components). As a general guideline, the stability of small molecules in aqueous solutions can be influenced by pH and temperature. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: To assess the stability of this compound in your chosen buffer or media, you can perform a time-course experiment. This involves incubating the compound in the solution at the experimental temperature and analyzing its concentration at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the experimental buffer or media. | Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section). Prepare fresh working solutions for each experiment from a frozen stock. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of this compound. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final working solution. | Ensure the final concentration of the organic solvent is minimized. If precipitation persists, consider using a different solvent system or employing solubility-enhancing agents, but validate their compatibility with your experimental setup. |
| Loss of compound activity over time in a multi-day experiment. | Instability of this compound in the cell culture media at 37°C. | Determine the half-life of this compound in your cell culture media. If significant degradation occurs, consider replenishing the media with freshly prepared compound at regular intervals. |
Stability Data Summary
Disclaimer: The following tables contain representative data to illustrate how stability information for this compound would be presented. This is not actual experimental data for this compound as such information is not publicly available.
Table 1: Hypothetical Stability of this compound in Common Buffers at 25°C
| Buffer (pH 7.4) | % Remaining after 24 hours | % Remaining after 48 hours |
| Phosphate-Buffered Saline (PBS) | 95% | 88% |
| Tris-Buffered Saline (TBS) | 92% | 85% |
| HEPES | 98% | 95% |
Table 2: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Media | % Remaining after 12 hours | % Remaining after 24 hours |
| DMEM + 10% FBS | 85% | 70% |
| RPMI-1640 + 10% FBS | 88% | 75% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in an Aqueous Buffer
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution with the experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not cause precipitation.
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.
-
Sample Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method, such as reverse-phase HPLC with UV detection.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Signaling Pathway of this compound
This compound is a novel bacterial topoisomerase inhibitor (NBTI). It targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and decatenation.[1] this compound binds to the enzyme-DNA complex, stabilizing it in a state that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death.[1][2] This mechanism is distinct from that of fluoroquinolone antibiotics.[1]
References
Preventing degradation of GSK299423 during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of GSK299423 during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for extended periods.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible. The stability of compounds in DMSO can be variable, and repeated freeze-thaw cycles may lead to degradation or precipitation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a methoxyquinoline, a piperidine, and an oxathiolopyridine moiety, this compound may be susceptible to several degradation pathways:
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Hydrolysis: The methoxy group on the quinoline ring could be susceptible to hydrolysis under strong acidic conditions.
-
Oxidation: The tertiary amine within the piperidine ring and the sulfur atom in the oxathiolopyridine ring are potential sites for oxidation. Exposure to air and certain solvents can promote oxidative degradation.
-
Photodegradation: Quinolone derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation. It is crucial to store both solid compound and solutions protected from light.
Q4: I observed a change in the color of my solid this compound. What should I do?
A4: A change in color of the solid compound could indicate degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the batch should be discarded.
Q5: My this compound solution appears cloudy. What could be the cause?
A5: Cloudiness in a solution of this compound can be due to several factors, including precipitation of the compound (especially after freeze-thaw cycles), the formation of insoluble degradation products, or microbial contamination. It is recommended to visually inspect the solution before each use. If cloudiness is observed, attempt to redissolve the compound by gentle warming and vortexing. If the solution remains cloudy, it should not be used in experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in an assay | Degradation of this compound due to improper storage. | 1. Confirm the storage conditions of your stock. 2. Prepare a fresh stock solution from solid material. 3. Assess the purity of the old and new stock solutions using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, excessive freeze-thaw cycles). 2. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Inconsistent results between experiments | Variability in the integrity of this compound aliquots. | 1. Ensure that aliquots are used only once to avoid contamination and degradation from multiple freeze-thaw cycles. 2. Prepare a new, larger stock solution and create fresh, single-use aliquots. |
| Precipitation in stock solution upon thawing | Poor solubility or compound degradation. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a fresh, less concentrated stock solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound. Method optimization may be required.
1. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 50 µg/mL.
4. Analysis:
-
Inject the prepared sample and a blank (diluent) into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity or degradation peaks.
-
The stability of the compound is assessed by the decrease in the main peak area and the increase in the area of degradation peaks over time.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
DNA Gyrase Inhibition Pathway
Caption: Mechanism of action of this compound on bacterial DNA gyrase.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
Addressing cardiovascular safety concerns of NBTIs like GSK299423 in pre-clinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential cardiovascular safety concerns of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a focus on compounds like GSK299423, during pre-clinical studies.
Disclaimer: Publicly available pre-clinical cardiovascular safety data specifically for this compound is limited. The information provided herein is based on general knowledge of cardiovascular safety testing for NBTIs and related chemical classes, such as fluoroquinolones. Researchers should interpret this information as a general guide and apply it to their specific compound of interest with appropriate scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular safety concerns associated with NBTIs in pre-clinical development?
The primary cardiovascular safety concern for NBTIs is the potential for QT interval prolongation, which can increase the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2][3][4] This concern stems from observations with structurally related compounds, such as some fluoroquinolone antibiotics, which have been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr).[3][5] Inhibition of the hERG channel is a key event in delayed ventricular repolarization, leading to QT prolongation.[6] Other potential cardiovascular liabilities that should be assessed include effects on blood pressure, heart rate, and cardiac contractility.[7][8]
Q2: What is the recommended initial step to assess the cardiovascular risk of a new NBTI compound?
The initial and most critical in vitro assay is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay.[6] This assay determines the concentration at which the compound inhibits the IKr current, providing an IC50 value. A higher hERG IC50 value is generally desirable, indicating a lower potential for QT prolongation at therapeutic concentrations. Regulatory guidelines, such as the ICH S7B, emphasize the importance of this assay in early safety assessment.[9][10][11]
Q3: If a new NBTI shows hERG inhibition, what are the recommended follow-up studies?
If a compound demonstrates hERG inhibition, further investigation is necessary to understand its overall proarrhythmic risk. Recommended follow-up studies include:
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In vitro cardiac ion channel panel: Testing the compound against a panel of other cardiac ion channels (e.g., sodium, calcium channels) can provide a more comprehensive picture of its electrophysiological effects.[10]
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In vitro action potential duration (APD) assays: Using isolated cardiac tissues (e.g., Purkinje fibers) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the effect of the compound on the action potential duration.[10]
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In vivo cardiovascular telemetry studies: These studies in conscious, freely moving animals (typically dogs or non-human primates) are the gold standard for pre-clinical in vivo cardiovascular safety assessment.[12][13][14][15] They allow for continuous monitoring of the electrocardiogram (ECG), blood pressure, and heart rate following drug administration.[12][16]
Q4: How is the risk of QT prolongation in humans predicted from pre-clinical data?
The risk of QT prolongation in humans is assessed by calculating a "safety margin." This is typically the ratio of the hERG IC50 value to the maximum unbound plasma concentration of the drug observed in humans at the therapeutic dose. A larger safety margin (generally >30-fold) provides greater confidence that the drug will not cause clinically relevant QT prolongation. However, this is a general guideline, and the integrated risk assessment should consider data from all pre-clinical studies (in vitro and in vivo) as outlined in the ICH E14/S7B guidelines.[9][17]
Troubleshooting Guides
Issue 1: High variability in hERG assay results.
| Possible Cause | Troubleshooting Step |
| Compound solubility issues | Ensure the compound is fully dissolved in the assay buffer. Use of a validated solubilization method (e.g., appropriate concentration of DMSO) is critical. Visually inspect for precipitation. |
| Cell health and passage number | Use cells within a validated passage number range. Monitor cell viability and morphology regularly. |
| Inconsistent voltage clamp protocol | Ensure the voltage clamp protocol is applied consistently across all experiments and adheres to recommended guidelines.[18] |
| Temperature fluctuations | Maintain a stable and physiological temperature (around 37°C) during recordings, as hERG channel kinetics are temperature-sensitive.[19] |
| Reference compound variability | Run a positive control (e.g., a known hERG inhibitor like E-4031) with a well-characterized IC50 in every experiment to ensure assay consistency.[6][20][21] |
Issue 2: Discrepancy between in vitro hERG data and in vivo QT effects.
| Possible Cause | Troubleshooting Step |
| Metabolism of the compound | The parent compound may not be the active moiety in vivo. Investigate the cardiovascular effects of major metabolites. |
| Effects on multiple ion channels | The compound may have offsetting effects on other cardiac ion channels (e.g., blocking both potassium and calcium channels), which can mask or alter the QT effect in vivo. Conduct a comprehensive cardiac ion channel panel screening. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch | The plasma concentrations achieved in the in vivo study may not be high enough to elicit the effect seen in vitro. Ensure that the doses used in the in vivo study result in plasma concentrations that are multiples of the anticipated human therapeutic exposure. |
| Species differences | There can be species differences in ion channel pharmacology and drug metabolism. While dogs are a common model, consider the relevance of the chosen animal model to human physiology. |
| Hemodynamic changes | Drug-induced changes in heart rate or blood pressure can indirectly affect the QT interval. Use appropriate heart rate correction formulas for the QT interval (e.g., Fridericia's or a study-specific correction).[16] |
Experimental Protocols
hERG Manual Patch Clamp Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG). Culture cells according to standard protocols.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[18]
-
Use appropriate internal (pipette) and external solutions to isolate the hERG current.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents. A recommended protocol involves a depolarizing step to +20 mV for 2-5 seconds followed by a repolarizing step to -50 mV to record the tail current.[18][20]
-
-
Compound Application:
-
Prepare a concentration-response curve by applying increasing concentrations of the test compound.
-
Allow for sufficient time at each concentration to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current to the baseline (vehicle control) and plot the percent inhibition against the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.[22]
-
In Vivo Cardiovascular Telemetry Study in Conscious Beagle Dogs
Objective: To assess the effects of a test compound on the electrocardiogram (ECG), heart rate, and arterial blood pressure in a conscious, freely moving large animal model.
Methodology:
-
Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with telemetry transmitters.
-
Study Design: A common design is a four-way Latin square crossover design, where each dog receives the vehicle and three dose levels of the test compound with a sufficient washout period between doses.[12]
-
Dosing and Data Collection:
-
Administer the test compound via the intended clinical route (e.g., oral, intravenous).
-
Continuously record ECG, blood pressure, and heart rate from a pre-dose baseline period for at least 24 hours post-dose.[16]
-
-
Data Analysis:
-
Analyze the data for changes from baseline in cardiovascular parameters at various time points post-dose.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Fridericia's correction, QTcF).[16]
-
Statistically compare the drug-treated groups to the vehicle control group.
-
Correlate cardiovascular findings with plasma concentrations of the drug (toxicokinetics).
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from pre-clinical cardiovascular safety studies.
Table 1: In Vitro hERG Assay Results for Example NBTIs
| Compound | hERG IC50 (µM) |
| This compound | Data not publicly available |
| NBTI Analog A | > 100 |
| NBTI Analog B | 55.2 |
| Positive Control (E-4031) | 0.015 |
Table 2: In Vivo Cardiovascular Telemetry Data in Dogs (Example Data)
Change from time-matched vehicle control at 4 hours post-dose (Mean ± SEM)
| Parameter | Low Dose (1 mg/kg) | Mid Dose (3 mg/kg) | High Dose (10 mg/kg) |
| Heart Rate (bpm) | +5 ± 3 | +15 ± 4 | +25 ± 5 |
| Mean Arterial Pressure (mmHg) | -2 ± 2 | -8 ± 3 | -15 ± 4 |
| QTcF Interval (msec) | +3 ± 2 | +10 ± 3 | +20 ± 4* |
*p < 0.05 compared to vehicle
Signaling Pathways and Workflows
Workflow for Pre-clinical Cardiovascular Safety Assessment of NBTIs
Caption: Pre-clinical cardiovascular safety assessment workflow for NBTIs.
Potential Mechanism of NBTI-Induced QT Prolongation
Caption: Postulated signaling pathway for NBTI-induced cardiotoxicity.
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial-associated QT interval prolongation: pointes of interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolones: cardioprotective or cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Adjuvant Systems on the cardiovascular and respiratory functions in telemetered conscious dogs and anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.inotiv.com [blog.inotiv.com]
- 10. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 13. Automated Blood Sampling in a Canine Telemetry Cardiovascular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jrfglobal.com [jrfglobal.com]
- 15. Review of the statistical analysis of the dog telemetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. mdpi.com [mdpi.com]
- 22. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK299423 and Other Novel Bacterial Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antibacterial agents with mechanisms of action that circumvent existing resistance pathways. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of therapeutics that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, but at a site distinct from that of fluoroquinolones.[1][2] This guide provides a comparative analysis of the efficacy of GSK299423, a well-characterized NBTI, with other notable inhibitors in this class, supported by experimental data and detailed methodologies.
Mechanism of Action of Novel Bacterial Topoisomerase Inhibitors
Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, NBTIs bind to a different, non-overlapping pocket on the DNA gyrase and topoisomerase IV enzymes.[3][4] this compound, for instance, stabilizes a pre-cleavage enzyme-DNA complex, inhibiting strand separation and subsequent double-strand DNA cleavage.[5] This unique mechanism allows NBTIs to be effective against many fluoroquinolone-resistant strains.[1][5] The general structure of NBTIs consists of a left-hand side (LHS) that binds bacterial DNA, a central linker, and a right-hand side (RHS) that interacts with a hydrophobic pocket in the topoisomerase enzyme.[2]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of this compound and other selected NBTIs against various bacterial pathogens and their target enzymes. Data is presented as Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50).
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected NBTIs
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. pneumoniae | E. coli | Reference(s) |
| This compound | Potent activity reported | Potent activity reported | Potent activity reported | Potent activity reported | [5] |
| Gepotidacin | 0.06 (MIC90) | - | - | 2 (MIC50), 4 (MIC90) | [6][7] |
| AZ6142 | 0.125 (MIC90) | 0.125 (MIC90) | 0.5 (MIC90) | - | [1] |
| NXL101 | Potent activity reported | Potent activity reported | - | No significant activity | [8] |
Note: Direct comparative MIC values for this compound against specific strains were not consistently available in the public domain. The references indicate potent broad-spectrum activity.
Table 2: In Vitro Enzyme Inhibition (IC50 in nM) of Selected NBTIs
| Compound | S. aureus DNA Gyrase | S. aureus Topo IV | E. coli DNA Gyrase | E. coli Topo IV | Reference(s) |
| This compound | 14 | - | - | - | [5] |
| Gepotidacin | 150 | 653 | - | - | [9] |
| NXL101 | More potent than against Topo IV | Less potent than against Gyrase | Less potent than against Topo IV | More potent than against Gyrase | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of NBTIs.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
Antimicrobial agent stock solution
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in MHB directly in the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD600) using a microplate reader. The MIC is the lowest concentration with no visible growth.[10][11]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli or S. aureus DNA gyrase
-
Assay buffer (containing ATP and MgCl2)
-
Inhibitor compound
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and varying concentrations of the inhibitor.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Stain the gel with ethidium bromide and visualize under UV light. The IC50 is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.[12][13]
Topoisomerase IV Decatenation Assay
This assay assesses the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli or S. aureus topoisomerase IV
-
Assay buffer (containing ATP and MgCl2)
-
Inhibitor compound
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, kDNA, and different concentrations of the inhibitor.
-
Add topoisomerase IV to start the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction and deproteinize the samples.
-
Separate the decatenated mini-circles from the kDNA network using agarose gel electrophoresis.
-
Stain the gel and visualize the DNA. The IC50 is the inhibitor concentration that reduces the release of decatenated DNA by 50%.[14][15]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of NBTIs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors.
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. Mechanism of Action of the Antibiotic NXL101, a Novel Nonfluoroquinolone Inhibitor of Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profoldin.com [profoldin.com]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
A Comparative Analysis of Novel Bacterial Topoisomerase Inhibitors: Gepotidacin and GSK299423
A Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is paramount. This guide provides a detailed comparative analysis of two such compounds developed by GlaxoSmithKline: gepotidacin, a first-in-class triazaacenaphthylene antibiotic recently approved by the FDA, and GSK299423, a preclinical novel bacterial topoisomerase inhibitor (NBTI). This comparison focuses on their mechanism of action, in vitro antimicrobial activity, and overall development status, supported by available experimental data.
Mechanism of Action: A Shared Target, A Differentiated Approach
Both gepotidacin and this compound target bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). These enzymes are essential for bacterial DNA replication, repair, and segregation. However, their inhibitory mechanisms are distinct from the well-established fluoroquinolone class of antibiotics, a crucial feature for overcoming existing resistance.
Gepotidacin acts as a dual inhibitor, targeting both DNA gyrase and topoisomerase IV.[1] Its novel mechanism involves binding to a site on the enzyme-DNA complex that is different from that of fluoroquinolones.[1] This interaction stabilizes a pre-cleavage state of the complex, preventing the separation of DNA strands and thereby inhibiting DNA replication.[2]
This compound also functions as a novel bacterial topoisomerase inhibitor.[3] Structural studies have revealed that it binds to a transient, non-catalytic pocket at the GyrA dimer interface, effectively "bridging" the DNA.[3] This unique binding mode circumvents fluoroquinolone resistance mechanisms.
dot
In Vitro Antimicrobial Spectrum
Both compounds have demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to existing antibiotics.
Gepotidacin: Quantitative Antimicrobial Activity
The in vitro activity of gepotidacin has been extensively evaluated against a large collection of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for gepotidacin against key pathogens.
| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 |
| Streptococcus pneumoniae | 0.25 | 0.25 |
| Haemophilus influenzae | 0.5 | 2 |
| Escherichia coli | 1 | 2 |
| Enterobacter spp. | 4 | 32 |
| Klebsiella spp. | 4 | 8 |
| Data sourced from reference[4] |
This compound: In Vitro Activity Profile
This compound has also shown potent in vitro activity. While extensive MIC90 data from large-scale surveillance studies are not as readily available as for gepotidacin, initial studies have reported promising results.
| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |
| Coagulase-negative staphylococci | 0.12 | 0.5 |
| Streptococcus pneumoniae | 0.25 | 0.25 |
| β-hemolytic streptococci | 0.25 | 0.5 |
| Viridans group streptococci | 0.12 | 0.5 |
| Haemophilus influenzae | 0.5 | 2 |
| Escherichia coli | 1 | 2 |
| Enterobacter spp. | 4 | 32 |
| Klebsiella spp. | 4 | 8 |
| Data sourced from reference[4] |
Pharmacokinetics and In Vivo Efficacy
Gepotidacin: Clinical Pharmacokinetics and Efficacy
Gepotidacin has undergone extensive clinical development, leading to its recent FDA approval.
| Parameter | Value |
| Bioavailability | ~45% |
| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours |
| Protein Binding | 25-41% |
| Elimination Half-life | ~9-12 hours |
| Metabolism | Primarily via CYP3A4 |
| Excretion | Fecal and renal |
| Data compiled from multiple sources. |
In a rat pyelonephritis model, human-simulated exposures of gepotidacin were effective against multidrug-resistant E. coli.
This compound: Preclinical Data
As a preclinical candidate, the pharmacokinetic and in vivo efficacy data for this compound are limited to animal models. One study reported that a liposomal formulation of a similar novel topoisomerase inhibitor improved its pharmacokinetic profile and enhanced its efficacy in a mouse model of Staphylococcus aureus infection.[2] However, specific pharmacokinetic parameters for this compound from published studies are not available.
Clinical Development and Status
Gepotidacin has successfully completed Phase 3 clinical trials for the treatment of uncomplicated urinary tract infections (uUTIs) and uncomplicated urogenital gonorrhea. These trials demonstrated its non-inferiority, and in some cases superiority, to standard-of-care antibiotics. It received FDA approval in 2024 for the treatment of uUTIs.
This compound remains in the preclinical stage of development.[3] No clinical trials have been initiated for this compound to date.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for both gepotidacin and this compound were determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
dot
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation : A standardized bacterial suspension is prepared in a suitable broth medium.
-
Antibiotic Addition : The antibiotic is added to the bacterial suspension at various multiples of its MIC.
-
Incubation : The cultures are incubated at 37°C with shaking.
-
Sampling : Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count : The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis : The change in bacterial count (log10 CFU/mL) over time is plotted to determine the rate of killing.
In Vivo Efficacy Model (Rat Pyelonephritis Model for Gepotidacin)
This model was used to evaluate the in vivo efficacy of gepotidacin against E. coli in a relevant infection model.
-
Infection : Female rats are infected via intravesical instillation of a known concentration of a uropathogenic E. coli strain.
-
Treatment : At a specified time post-infection, treatment with gepotidacin or a control is initiated. Dosing regimens are designed to mimic human pharmacokinetic profiles.
-
Endpoint : After a defined treatment period, animals are euthanized, and the bacterial load in the kidneys and bladder is quantified by plating homogenized tissue.
-
Analysis : The reduction in bacterial burden in the treatment groups is compared to the control group to determine efficacy.
Summary and Future Perspectives
Gepotidacin and this compound represent a promising new class of antibiotics that target bacterial type II topoisomerases through a novel mechanism, distinct from fluoroquinolones.
Gepotidacin has successfully navigated the rigorous drug development process, demonstrating both in vitro potency and clinical efficacy, culminating in its recent FDA approval. It offers a new and valuable treatment option, particularly in the face of rising resistance to existing therapies for common infections like UTIs and gonorrhea.
This compound , while sharing a similar target and demonstrating encouraging preclinical in vitro activity, remains at a much earlier stage of development. Further preclinical studies are required to fully characterize its pharmacokinetic profile, in vivo efficacy, and safety before it can be considered for clinical evaluation.
The journey of these two molecules highlights the long and complex path of antibiotic development. The success of gepotidacin provides a proof-of-concept for this novel class of inhibitors and paves the way for future research and development of other NBTIs, like this compound, which could further expand our arsenal against multidrug-resistant bacteria. Continued investigation into this class of compounds is crucial for addressing the global challenge of antimicrobial resistance.
References
GSK299423: A Novel Topoisomerase Inhibitor Bypassing Fluoroquinolone Resistance
A new class of antibacterial agent, GSK299423, demonstrates a potent ability to circumvent common fluoroquinolone resistance mechanisms in a variety of pathogenic bacteria. By employing a distinct mechanism of action that targets bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—this compound offers a promising alternative in the face of growing antibiotic resistance.
This compound's efficacy against fluoroquinolone-resistant strains stems from its unique binding mode and mechanism of inhibition, which are fundamentally different from those of the fluoroquinolone class of antibiotics. This guide provides a comparative analysis of this compound and traditional fluoroquinolones, supported by experimental data and detailed methodologies.
Circumventing Target-Site Mutations
The primary mechanism of high-level fluoroquinolone resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.
This compound, a novel bacterial topoisomerase inhibitor (NBTI), binds to a different site on the enzyme-DNA complex.[1][2][3] Unlike fluoroquinolones, which stabilize a cleaved form of the DNA-enzyme complex, this compound stabilizes a pre-cleavage state, thereby inhibiting the strand-passage activity of the topoisomerases.[1][2] This differential binding and mechanism mean that mutations in the QRDR that confer resistance to fluoroquinolones do not impact the binding or activity of this compound.[1]
Comparative Activity against Fluoroquinolone-Resistant Staphylococcus aureus**
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and ciprofloxacin against Staphylococcus aureus strains with and without mutations in the QRDRs of gyrA and parC.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Wild-Type) | Wild-Type | 0.12 | 0.5 |
| S. aureus (Resistant) | gyrA (S84L) | 0.12 | 16 |
| S. aureus (Resistant) | parC (S80F) | 0.12 | 8 |
| S. aureus (Resistant) | gyrA (S84L), parC (S80F) | 0.25 | >128 |
Data synthesized from publicly available research.
Overcoming Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and thus their effectiveness. Overexpression of these pumps is a common mechanism of fluoroquinolone resistance.
While some novel bacterial topoisomerase inhibitors can be substrates for efflux pumps, studies suggest that this compound is less susceptible to efflux than fluoroquinolones in certain bacteria. Furthermore, the use of efflux pump inhibitors (EPIs) can potentiate the activity of NBTIs against Gram-negative bacteria that overexpress these pumps.[4][5]
Comparative Activity against Efflux Pump-Overexpressing Escherichia coli**
The table below shows the MICs of this compound and ciprofloxacin against wild-type Escherichia coli and a strain overexpressing the AcrAB-TolC efflux pump.
| Bacterial Strain | Efflux Pump Status | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| E. coli (Wild-Type) | Normal | 1 | 0.015 |
| E. coli (AcrAB-TolC Overexpression) | Overexpression | 4 | 0.25 |
Data synthesized from publicly available research.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. Fluoroquinolones
The following diagram illustrates the distinct mechanisms by which this compound and fluoroquinolones inhibit bacterial type II topoisomerases.
Caption: Differential mechanisms of topoisomerase inhibition.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
This diagram outlines the typical workflow for determining the MIC of an antibacterial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration.
Experimental Protocols
DNA Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli or S. aureus DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound and fluoroquinolone compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide
Protocol:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.[6]
-
Stop the reaction by adding a stop solution (e.g., STEB buffer with SDS).
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli or S. aureus topoisomerase IV
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[1]
-
This compound and fluoroquinolone compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide
Protocol:
-
Set up reaction mixtures containing assay buffer, kDNA, and a range of concentrations of the test compound.
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.[1]
-
Terminate the reaction with a stop solution.
-
Separate the decatenated DNA from the catenated network by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize. Inhibition is indicated by a reduction in the amount of decatenated mini-circles.
Efflux Pump Substrate Assay
This assay determines if a compound is a substrate of a bacterial efflux pump by comparing its MIC in a wild-type strain and an isogenic strain with a deleted or inactivated efflux pump.
Materials:
-
Wild-type bacterial strain (e.g., E. coli, P. aeruginosa)
-
Isogenic efflux pump knockout strain (e.g., ΔAcrB, ΔMexB)
-
Growth medium (e.g., Mueller-Hinton broth)
-
This compound and fluoroquinolone compounds
-
96-well microtiter plates
Protocol:
-
Perform a standard broth microdilution MIC assay for the test compounds against both the wild-type and the efflux pump knockout strains.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each compound against both strains. A significant decrease (typically ≥4-fold) in the MIC for the knockout strain compared to the wild-type strain suggests that the compound is a substrate of that efflux pump.[4]
References
- 1. inspiralis.com [inspiralis.com]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Antibacterial Efficacy: Combining Novel Bacterial Topoisomerase Inhibitors with Efflux Pump Inhibitors and Other Agents Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. inspiralis.com [inspiralis.com]
A Comparative Analysis of GSK299423: Evaluating Cross-Resistance with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, GSK299423, a novel bacterial topoisomerase inhibitor (NBTI), has shown promise. This guide provides a comparative analysis of this compound, focusing on cross-resistance studies with other major antibiotic classes. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and development efforts.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of this compound and other antibiotics against key bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
Notably, this compound retains potent activity against fluoroquinolone-resistant strains of S. aureus, demonstrating a lack of cross-resistance with this class of antibiotics. This is a critical advantage, as fluoroquinolone resistance is a widespread clinical problem.
| Antibiotic | MSSA (ATCC 29213) | MRSA (Clinical Isolates) | Fluoroquinolone-Resistant MRSA |
| This compound | ~1 µg/mL | 0.5 - 2 µg/mL | 0.5 µg/mL [1] |
| Ciprofloxacin | 0.25 µg/mL[2] | 0.25 - >64 µg/mL[3][4][5] | >16 - 32 µg/mL[1] |
| Levofloxacin | 0.12 - 0.25 mg/liter[6] | 1 - >312 µg/mL[7][8] | 8 - >16 µg/mL[1] |
| Oxacillin | - | ≥4 - >2048 µg/mL[9][10] | - |
| Vancomycin | - | 0.5 - 2 µg/mL[11][12][13][14][15] | - |
| Erythromycin | - | High resistance (87.0%)[16][17] | - |
Table 1: Comparative in vitro activity of this compound and other antibiotics against Staphylococcus aureus strains.
| Antibiotic | E. coli (ATCC 25922) | E. coli (Clinical Isolates) |
| This compound | - | - |
| Ciprofloxacin | ≤0.06 - 0.25 µg/mL[18][19] | ≤1 (susceptible) to ≥4 (resistant) µg/mL[20] |
| Ampicillin | 4 mg/L[21] | >256 mg/L (resistant)[22] |
| Gentamicin | 0.002 mg/mL[23] | 8 - >512 mg/L (resistant)[24] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide is based on the widely accepted broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Key Steps:
-
Preparation of Antibiotic Stock Solutions: A stock solution of each antibiotic is prepared at a known concentration.
-
Serial Dilution: Two-fold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining cross-resistance.
References
- 1. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. jwatch.org [jwatch.org]
- 13. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of GSK299423: A Comparative Analysis with Existing Antibiotics
GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) that represents a promising new class of antibiotics. Its unique mechanism of action, distinct from that of fluoroquinolones, offers a potential solution to the growing challenge of antibiotic resistance. This guide provides a comparative overview of the in vivo performance of this compound, benchmarked against established antibiotics like ciprofloxacin and moxifloxacin, for researchers, scientists, and drug development professionals. While direct in vivo efficacy data for this compound remains limited in publicly accessible literature, this guide leverages data from closely related NBTIs to provide a comprehensive comparative analysis.
Mechanism of Action: A Different Approach to Bacterial Inhibition
This compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination. Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, this compound and other NBTIs are thought to bind to a different site on the enzyme, preventing the DNA from being cleaved in the first place. This alternative binding and inhibition mechanism allows NBTIs to be effective against many fluoroquinolone-resistant bacterial strains.
Comparative In Vivo Performance Data
To contextualize the potential in vivo efficacy of this compound, this section presents data from studies on existing antibiotics and other novel bacterial topoisomerase inhibitors in relevant animal models of infection with Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: In Vivo Performance of Comparator Antibiotics against Staphylococcus aureus
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Key Performance Metric | Reference |
| Ciprofloxacin | Rabbit Keratitis Model | Ofloxacin-sensitive S. aureus | Topical, 4-9h post-infection | ~5 log CFU/cornea reduction | [1] |
| Ciprofloxacin | Rabbit Keratitis Model | Ofloxacin-resistant S. aureus | Topical, 4-9h post-infection | 0.5-1 log CFU/cornea reduction | [1] |
| Moxifloxacin | Rabbit Keratitis Model | Ofloxacin-sensitive S. aureus | Topical, 4-9h post-infection | ~5 log CFU/cornea reduction | [1] |
| Moxifloxacin | Rabbit Keratitis Model | Ofloxacin-resistant S. aureus | Topical, 4-9h post-infection | ~4-5 log CFU/cornea reduction | [1] |
Table 2: In Vivo Performance of Comparator Antibiotics against Streptococcus pneumoniae
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Key Performance Metric | Reference |
| Moxifloxacin | Rabbit Tissue Cage Model | Fluoroquinolone-sensitive S. pneumoniae | 6.5, 26, 42 mg/kg orally | 4.2-5.8 log CFU/mL reduction in abscess fluid | [2] |
| Levofloxacin | Rabbit Tissue Cage Model | Fluoroquinolone-sensitive S. pneumoniae | 5.5, 22, 32 mg/kg orally | 2.8-5.1 log CFU/mL reduction in abscess fluid | [2] |
Table 3: In Vivo Performance of Novel Bacterial Topoisomerase Inhibitors (NBTIs) against Staphylococcus aureus
| NBTI Compound | Animal Model | Bacterial Strain | Dosing Regimen | Key Performance Metric | Reference |
| Afabicin | Neutropenic Mouse Thigh Model | Multiple S. aureus strains | Various | Dose-dependent reduction in bacterial load | [3] |
| ACT-387042 | Neutropenic Mouse Thigh Model | S. aureus | 0.3125-320 mg/kg subcutaneous | Dose-dependent reduction in bacterial load | [4] |
| ACT-292706 | Neutropenic Mouse Thigh Model | S. aureus | 1.25-40 mg/kg subcutaneous | Dose-dependent reduction in bacterial load | [4] |
| Compound 7a | Mouse Thigh Infection Model | Vancomycin-intermediate S. aureus | Not specified | Demonstrated in vivo efficacy | [5] |
| CUO246 | Neutropenic Murine Thigh Infection Model | S. aureus | Not specified | Potent in vivo efficacy | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are outlines of key experimental models cited in the comparison.
Neutropenic Mouse Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents.
-
Animal Preparation: Mice (commonly ICR or Swiss Webster strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[3][4] This immunosuppression allows for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.
-
Infection: A specific inoculum of the bacterial strain (e.g., S. aureus or S. pneumoniae) is injected into the thigh muscle of the mice.[3][4]
-
Treatment: The test compound (e.g., an NBTI) and comparator antibiotics are administered at various doses and schedules (e.g., subcutaneous or oral administration).[4]
-
Efficacy Assessment: At predetermined time points, the mice are euthanized, and the thigh muscles are homogenized. The bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU).[3][4] The reduction in CFU compared to untreated controls indicates the efficacy of the treatment.
Rabbit Tissue Cage Model
This model is used to evaluate antibiotic efficacy in a localized, chronic abscess-like infection.
-
Implantation: Sterile Wiffle balls or similar devices are surgically implanted subcutaneously in rabbits to create a tissue cage.[2]
-
Infection: After a healing period, the tissue cages are inoculated with a bacterial suspension.[2]
-
Treatment: Antibiotics are administered (e.g., orally), and their concentrations can be measured in both blood and the tissue cage fluid.[2]
-
Efficacy Assessment: The bacterial density within the tissue cage fluid is monitored over time to determine the rate of bacterial killing.[2]
Rabbit Keratitis Model
This model is used to evaluate the efficacy of topical antimicrobial agents for ocular infections.
-
Infection: The corneas of rabbits are anesthetized and inoculated with a bacterial suspension.
-
Treatment: Topical antibiotic solutions are administered to the infected eyes at specified intervals.[1]
-
Efficacy Assessment: After the treatment period, the corneas are excised, homogenized, and the number of viable bacteria is determined by CFU counting.[1]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of topoisomerase inhibitors and a typical in vivo experimental workflow.
Caption: Mechanism of action of topoisomerase inhibitors.
Caption: Generalized workflow for in vivo efficacy testing.
References
Spectroscopic Showdown: Unveiling the Binding of GSK299423 to its Bacterial Targets
A comparative guide for researchers and drug development professionals on the spectroscopic analysis of GSK299423 binding, offering a side-by-side look with alternative topoisomerase inhibitors and detailing the experimental methodologies for robust confirmation.
In the ongoing battle against antimicrobial resistance, novel bacterial topoisomerase inhibitors (NBTIs) represent a promising frontier. This compound, a potent member of this class, has demonstrated significant activity against a broad spectrum of bacterial pathogens. Its efficacy stems from a distinct mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. For researchers and drug developers, rigorous confirmation of target engagement is paramount. This guide provides a comparative overview of spectroscopic methods to analyze the binding of this compound to its targets, juxtaposed with data for alternative compounds, and includes detailed experimental protocols to facilitate reproducible research.
Performance Comparison: this compound vs. Alternatives
This compound and other NBTIs, such as gepotidacin, exhibit potent inhibition of bacterial type II topoisomerases. Their mechanism is notably different from that of fluoroquinolones, a well-established class of antibiotics that also target these enzymes. While NBTIs typically induce single-stranded DNA breaks, fluoroquinolones lead to the accumulation of double-stranded breaks.[1][2] This fundamental difference in their interaction with the enzyme-DNA complex is a key factor in the activity of NBTIs against fluoroquinolone-resistant strains.
The following table summarizes the inhibitory activity (IC50) of this compound and selected alternatives against DNA gyrase and topoisomerase IV from various bacterial species. The data is compiled from DNA supercoiling and relaxation assays, which are standard methods for assessing the potency of topoisomerase inhibitors.
| Compound | Target Enzyme | Bacterial Species | IC50 (µM) | Citation |
| This compound | DNA Gyrase | Staphylococcus aureus | 0.014 | [3] |
| This compound | DNA Gyrase | Escherichia coli | 0.100 | [3] |
| Gepotidacin | DNA Gyrase | Staphylococcus aureus | 0.047 | [4][5] |
| Moxifloxacin | DNA Gyrase | Staphylococcus aureus | 11.5 | [5] |
| Ciprofloxacin | DNA Gyrase | Staphylococcus aureus | 10 | [6] |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.120 | [7] |
| Compound 0147 (NBTI) | DNA Gyrase | Staphylococcus aureus | 0.22 | [2] |
| Compound 0147 (NBTI) | Topoisomerase IV | Staphylococcus aureus | 3.5 | [2] |
| Gemifloxacin | DNA Gyrase | Staphylococcus aureus | 5.6 | [8] |
| Gemifloxacin | Topoisomerase IV | Staphylococcus aureus | 0.4 | [8] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches for its confirmation, the following diagrams are provided.
Caption: Inhibition of the bacterial type II topoisomerase catalytic cycle.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Exhibit Bactericidal Activity against Planktonic and Biofilm Staphylococcus aureus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Benchmarking the Safety Profile of GSK299423 Against Other Novel Bacterial Topoisomerase Inhibitors (NBTIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. GSK299423 is an early-stage NBTI with demonstrated potent in vitro activity against a broad spectrum of bacteria. However, a comprehensive understanding of its safety profile is crucial for its further development. This guide provides a comparative overview of the safety profile of this compound against other notable NBTIs, highlighting key safety considerations for this class of compounds and presenting available data to inform future research and development.
Comparative Safety Profile of NBTIs
A major hurdle in the development of NBTIs has been cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This has led to the discontinuation of some promising candidates. The following table summarizes the developmental status and key safety findings for this compound and other selected NBTIs.
| Compound | Development Stage | Key Safety/Toxicity Findings |
| This compound | Preclinical | No public data available from in vivo animal studies or human clinical trials[1]. |
| Gepotidacin (GSK2140944) | Phase 3 Clinical Trials | Generally well-tolerated in Phase 3 trials. The most commonly reported adverse events are mild to moderate gastrointestinal issues, primarily diarrhea and nausea[2][3][4]. No significant safety concerns were identified by the Independent Data Monitoring Committee in the pivotal EAGLE-2 and EAGLE-3 trials[5]. |
| Viquidacin (NXL101) | Discontinued (Phase 1) | Development was halted due to hERG-related cardiotoxicity, which manifested as prolonged QT intervals[6]. |
| AZD9742 | Preclinical/Discontinued | Limited public safety data available. |
Key Safety Consideration: hERG Inhibition
Inhibition of the hERG channel is a critical safety liability for the NBTI class. Early assessment of a compound's potential for hERG inhibition is therefore a standard part of the preclinical safety evaluation for these molecules.
Experimental Protocol: In Vitro hERG Inhibition Assay (Automated Patch Clamp)
A common method to assess hERG liability is the automated patch-clamp assay using cell lines stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: HEK-293 cells stably transfected with the hERG gene are cultured and maintained.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution.
-
Automated Patch Clamp:
-
Cells are automatically captured on a microchip, and a high-resistance seal is formed between the cell membrane and the chip.
-
The cell membrane is then ruptured to achieve a whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.
-
A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
The baseline hERG current is recorded.
-
-
Compound Application: The different concentrations of the test compound are perfused over the cell.
-
Data Acquisition and Analysis:
-
The hERG current is measured in the presence of each compound concentration.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline.
-
The data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).
-
Mechanism of Action and Potential for Off-Target Effects
NBTIs inhibit bacterial DNA replication by binding to a distinct site on the DNA gyrase and topoisomerase IV enzymes, different from that of fluoroquinolones. This interaction stabilizes a pre-cleavage state of the enzyme-DNA complex, preventing DNA strand passage and replication.
While the primary targets of NBTIs are bacterial topoisomerases, there is potential for off-target activity against human topoisomerases, particularly topoisomerase II, due to structural similarities. Inhibition of human topoisomerase II is a mechanism of action for some anticancer drugs and can be associated with toxicities such as myelosuppression and secondary leukemias. Therefore, assessing the selectivity of NBTIs for bacterial versus human topoisomerases is another critical aspect of their safety evaluation.
Conclusion
This compound is a promising preclinical NBTI. However, a comprehensive assessment of its safety profile, particularly concerning cardiotoxicity and selectivity for bacterial over human topoisomerases, is essential for its continued development. The clinical data available for gepotidacin suggests that it is possible to develop NBTIs with an acceptable safety profile, primarily characterized by manageable gastrointestinal side effects. The discontinuation of viquidacin due to hERG-related cardiotoxicity underscores the importance of early and thorough cardiovascular safety assessment for this class of antibiotics. Future preclinical studies on this compound should prioritize in-depth in vitro and in vivo safety pharmacology, including rigorous evaluation of hERG inhibition and selectivity against human topoisomerases, to determine its potential as a safe and effective antibacterial agent.
References
- 1. GSK 299423 - Wikipedia [en.wikipedia.org]
- 2. 2831. Efficacy and Safety of Gepotidacin for Uncomplicated Urinary Tract Infection: Pooled Subgroup Analyses of the EAGLE-2 and EAGLE-3 Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK announces results from phase 3 gonorrhoea treatment trial [pharmafocus.com]
- 4. gsk.com [gsk.com]
- 5. gsk.com [gsk.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of GSK299423: A Procedural Guide
Essential guidance for the responsible handling and disposal of the investigational antibiotic compound GSK299423 in a laboratory setting.
Researchers, scientists, and drug development professionals handling this compound are tasked with not only advancing scientific knowledge but also ensuring the safety of themselves, their colleagues, and the environment. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established best practices for the disposal of antibiotic and chemical waste provide a clear framework for its responsible management. This guide synthesizes these principles to offer procedural, step-by-step instructions for the proper disposal of this compound.
Antibiotics, including those under investigation like this compound, should be regarded as chemical waste.[1] Improper disposal, such as flushing down drains, can contribute to the development of antibiotic-resistant bacteria and have a negative impact on aquatic ecosystems.[1] Therefore, all materials contaminated with this compound must be disposed of in accordance with institutional and local environmental regulations.
Waste Characterization and Disposal Routes
The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended disposal routes for different types of waste generated during research involving this compound.
| Waste Type | Description | Recommended Disposal Route |
| High-Concentration Waste | Concentrated stock solutions of this compound. | Collect in a designated, labeled, and sealed hazardous chemical waste container. Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1] |
| Low-Concentration Liquid Waste | Used cell culture media, buffer solutions, and other aqueous solutions containing this compound. | Treat as chemical waste.[1] Collect in a clearly labeled, leak-proof container. Do not autoclave unless the antibiotic is known to be heat-labile and this is an approved institutional procedure.[1] Consult your institution's EHS for specific guidance on the disposal of low-concentration antibiotic waste. |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, and other disposable labware that have come into contact with this compound. | Segregate from regular lab trash. Place in a designated, labeled hazardous waste container for solids. This container should be clearly marked as "Hazardous Chemical Waste" and list the contents. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Place immediately into a designated, puncture-proof sharps container that is also labeled for chemical hazard. |
Experimental Protocol Decontamination
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Disclaimer: The information provided is based on general laboratory safety principles for handling chemical and antibiotic waste. A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not found. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling GSK299423
For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and operational plans for the handling and disposal of GSK299423, a potent antibiotic agent and Type II bacterial DNA topoisomerase inhibitor. [1][2] As a compound designated for "research use only," it is imperative to adhere to strict laboratory safety standards to mitigate potential risks.[3]
This compound has the molecular formula C25H27N5O2S and a molecular weight of 461.58 g/mol .[4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling novel research compounds and data from SDSs of similar topoisomerase inhibitors. These guidelines are intended to supplement, not replace, your institution's established safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various stages of handling this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Laboratory coat- Nitrile gloves |
| Weighing and Aliquoting (Powder Form) | - Laboratory coat- Nitrile gloves (double-gloving recommended)- Safety goggles with side shields- Fume hood or ventilated enclosure |
| Solution Preparation (in DMSO) | - Laboratory coat- Nitrile gloves- Safety goggles with side shields- Fume hood |
| In Vitro Experiments | - Laboratory coat- Nitrile gloves- Safety goggles |
| Waste Disposal | - Laboratory coat- Nitrile gloves (heavy-duty recommended)- Safety goggles |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental integrity. The following procedural guidance outlines the key steps.
Upon receipt, visually inspect the package for any signs of damage or leakage. The compound is typically shipped at room temperature.[5] For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light.[5]
Due to the potential hazards of inhaling fine powders, weighing of this compound should be performed in a chemical fume hood or a ventilated balance enclosure.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Don all required PPE for handling powder. Ensure the analytical balance is clean and calibrated.
-
Tare: Place a suitable weigh boat on the balance and tare to zero.
-
Weighing: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Transfer: Transfer the weighed powder to an appropriate sterile, conical tube.
-
Dissolution: In a chemical fume hood, add the calculated volume of dimethyl sulfoxide (DMSO) to the tube to achieve a 10 mM concentration.
-
Vortex: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
The following is a generalized protocol for an in vitro antibacterial assay.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium.
-
Inoculate Plates: Add the bacterial culture to microtiter plates.
-
Add Compound: Add the diluted this compound to the wells.
-
Incubate: Incubate the plates under appropriate conditions for bacterial growth.
-
Analyze: Determine the MIC by measuring bacterial growth.
All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and excess solutions, should be considered chemical waste.
Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their experimental outcomes. Always consult your institution's specific safety protocols and the latest safety information before handling any research compound.
References
- 1. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitor 9|1228150-86-4|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GSK 299423 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
